molecular formula C4H3ClN2O B180786 3-Chloropyrazin-2(1H)-one CAS No. 105985-17-9

3-Chloropyrazin-2(1H)-one

Cat. No.: B180786
CAS No.: 105985-17-9
M. Wt: 130.53 g/mol
InChI Key: GRTBIIMNXROPAX-UHFFFAOYSA-N
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Description

3-Chloropyrazin-2(1H)-one (CAS 105985-17-9) is a valuable chemical intermediate with the molecular formula C 4 H 3 ClN 2 O and a molecular weight of 130.53 . Its structure features a chlorinated pyrazinone core, a motif recognized in medicinal chemistry as a key scaffold for developing ATP-competitive kinase inhibitors . Kinase enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets . The 3-chloro substituent on the pyrazinone ring makes it a versatile synthetic handle for further functionalization. It serves as a crucial precursor in the synthesis of more complex, disubstituted pyrazinones, which can be created using methods such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (S N Ar) . These derivatives have demonstrated not only kinase inhibitory activity but also promising antiproliferative effects in human tumor cell lines, underscoring the potential of this chemical class in anticancer drug discovery . As a building block, this compound is integral to building kinase-focused chemical libraries for high-throughput screening and lead optimization campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. References 1. Design and synthesis of 2(1H)-pyrazinones as inhibitors... 2. 105985-17-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTBIIMNXROPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626844
Record name 3-Chloropyrazin-2(1H)-one
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Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105985-17-9
Record name 3-Chloro-2(1H)-pyrazinone
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Record name 3-Chloropyrazin-2(1H)-one
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Record name 3-chloro-1,2-dihydropyrazin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloropyrazin-2(1H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyrazin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated pyrazinone core, serves as a versatile scaffold and a crucial chemical intermediate for the synthesis of a wide array of more complex molecules. Notably, it is a foundational building block for the development of ATP-competitive kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and other disease areas. The presence of a reactive chlorine atom at the 3-position allows for facile derivatization through various synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known chemical properties, structural information, and synthetic utility of this compound.

Chemical Structure and Identification

This compound is a six-membered aromatic heterocycle containing two nitrogen atoms, a chlorine substituent, and a ketone group. The "(1H)" designation indicates that the nitrogen at position 1 is protonated, allowing for tautomerization between the pyrazinone and its hydroxypyrazine form, 3-chloro-2-hydroxypyrazine.

IdentifierValue
IUPAC Name 3-chloro-1H-pyrazin-2-one[1]
CAS Number 105985-17-9
Molecular Formula C₄H₃ClN₂O[1][2]
SMILES Clc1cncc(=O)[nH]1
InChI 1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)[3]
InChIKey GRTBIIMNXROPAX-UHFFFAOYSA-N[3]

Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of this compound are not consistently reported in publicly available literature. The data presented below is a compilation of information from various chemical suppliers and databases.

PropertyValue
Molecular Weight 130.53 g/mol [1][2]
Physical Form Off-white to light yellow solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While detailed spectral data is limited, typical analytical parameters are noted.

TechniqueDetails
¹H NMR A proton NMR spectrum can be acquired, typically in a solvent like DMSO-d₆ at a frequency of 400 MHz or higher.[4]
¹³C NMR Expected signals would correspond to the four unique carbon atoms in the pyrazinone ring.
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Infrared (IR) Key vibrational bands would include C=O (carbonyl) stretching, N-H stretching, and C-Cl stretching.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a reactive intermediate. The electron-deficient nature of the pyrazine ring, combined with the chloro-substituent, makes it an excellent substrate for various chemical transformations.

Key Reactions
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to introducing diverse functional groups onto the pyrazinone scaffold.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl substituents.

These reactions are instrumental in building libraries of disubstituted pyrazinones for high-throughput screening in drug discovery campaigns, particularly for kinase inhibitors.[5]

Role as a Kinase Inhibitor Scaffold

The 2(1H)-pyrazinone motif is recognized as a valuable scaffold for designing ATP-competitive kinase inhibitors.[5] These inhibitors function by occupying the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling. The ability to readily functionalize the 3- and 5- or 6-positions of the pyrazinone core using this compound as a precursor allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[5]

G start This compound (Starting Material) snar Nucleophilic Aromatic Substitution (SNAr) start->snar Amine (R¹-NH₂) DIPEA, n-BuOH, µW intermediate 3-Amino-pyrazin-2(1H)-one Derivative snar->intermediate suzuki Suzuki Cross-Coupling final_product Disubstituted Pyrazinone (Potential Kinase Inhibitor) suzuki->final_product intermediate->suzuki Boronic Acid (R²-B(OH)₂) PdCl₂(dppf), Na₂CO₃, µW library Kinase-Focused Chemical Library final_product->library Library Generation

Caption: Synthetic workflow for creating kinase inhibitor libraries.

Experimental Protocols

Representative Protocol: Synthesis of a 3-(Substituted amino)-pyrazin-2(1H)-one via SNAr

This protocol is a generalized representation based on common procedures for the amino-dehalogenation of related chloropyrazinone scaffolds and should be adapted and optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (e.g., benzylamine) (1.2 - 2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Solvent (e.g., n-Butanol, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel, ethyl acetate, hexanes)

Procedure:

  • To a microwave reaction vial or a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound.

  • Add the chosen solvent (e.g., n-Butanol) to dissolve or suspend the starting material.

  • Add the substituted amine followed by the base (DIPEA).

  • Seal the vial or equip the flask with a condenser and heat the reaction mixture. Typical conditions for microwave-assisted synthesis are 140-150°C for 1-2 hours.[5] For conventional heating, refluxing at the solvent's boiling point for 12-24 hours may be required.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the desired 3-(substituted amino)-pyrazin-2(1H)-one product.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 1. Add this compound to reaction vessel. prep2 2. Add solvent (e.g., n-BuOH). prep1->prep2 prep3 3. Add amine (R-NH₂) and base (DIPEA). prep2->prep3 react 4. Heat reaction mixture (e.g., 140°C, microwave). prep3->react monitor 5. Monitor progress via TLC/LC-MS. react->monitor workup1 6. Cool to room temperature. monitor->workup1 workup2 7. Evaporate solvent. workup1->workup2 purify 8. Purify via column chromatography. workup2->purify analyze 9. Characterize product (NMR, MS, IR). purify->analyze

References

Technical Guide: 3-Chloropyrazin-2(1H)-one - A Key Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazin-2(1H)-one is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its pyrazinone core, particularly when halogenated, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Notably, this compound is a crucial building block in the development of ATP-competitive kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, especially cancer. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a common driver of oncogenesis. The strategic functionalization of the this compound core allows for the targeted inhibition of specific kinases, offering a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and its role as a precursor to potent kinase inhibitors.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis. The key identifiers and molecular characteristics are summarized in the table below.

PropertyValueReference
CAS Number 105985-17-9[1]
Molecular Formula C₄H₃ClN₂O[1]
Molecular Weight 130.53 g/mol [1]
IUPAC Name This compound
Appearance Solid (form may vary)
Solubility Varies with solvent

Synthesis of this compound and Derivatives

General Synthetic Strategies

The construction of the 2(1H)-pyrazinone ring is a central theme in the synthesis of this class of compounds. Several methods have been developed, often utilizing acyclic precursors. A prominent approach involves the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds.

A particularly relevant methodology for generating halogenated pyrazinones is Hoornaert's method , which is used for the synthesis of 3,5-dihalo-2(1H)-pyrazinones. This method provides a logical framework for the synthesis of this compound, likely through a multi-step sequence involving cyclization and selective halogenation/dehalogenation reactions. Modern adaptations of these classical methods often employ microwave-assisted synthesis to improve reaction times and yields.

The 3-chloro substituent on the pyrazinone ring is a key functional handle for further diversification. It serves as a reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.[1]

Illustrative Experimental Workflow for Derivative Synthesis

The following diagram illustrates a general workflow for the synthesis of substituted 2(1H)-pyrazinone-based kinase inhibitors, starting from a dihalo-pyrazinone precursor which can be synthesized using principles from Hoornaert's method.

G cluster_0 Synthesis of Dihalo-Pyrazinone Precursor cluster_1 Functionalization cluster_2 Purification & Analysis A α-Amino Acid Derivative C Cyclization & Halogenation (e.g., Hoornaert's Method) A->C B 1,2-Dicarbonyl Compound B->C D 3,5-Dihalo-2(1H)-pyrazinone C->D E Nucleophilic Aromatic Substitution (SNAr) (e.g., at C3 position) D->E Introduction of R1 group F Palladium-Catalyzed Cross-Coupling (e.g., at C5 position) E->F Introduction of R2 group G Diverse Kinase Inhibitor Library F->G H Chromatography G->H I Spectroscopic Analysis (NMR, MS) H->I

General workflow for pyrazinone-based kinase inhibitor synthesis.

Role in Kinase Inhibition and Signaling Pathways

The 2(1H)-pyrazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for multiple biological targets, including protein kinases. The planar nature of the pyrazinone ring allows it to fit into the ATP-binding pocket of many kinases, a common strategy for kinase inhibition. By designing substituents that interact with specific amino acid residues in the kinase active site, selectivity for particular kinases can be achieved.

While specific signaling pathways directly modulated by this compound are not extensively detailed in the available literature, its derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival. These often include pathways driven by receptor tyrosine kinases (RTKs), such as the MAPK/ERK and PI3K/Akt/mTOR pathways.

Conceptual Signaling Pathway Inhibition

The following diagram illustrates a conceptual model of how a kinase inhibitor derived from this compound might interrupt a critical cancer-related signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Leads to Inhibitor Pyrazinone-based Kinase Inhibitor (Derived from this compound) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition Inhibitor->PI3K Inhibition

Conceptual inhibition of pro-survival signaling pathways.

Conclusion

This compound represents a foundational molecule for the development of targeted therapies, particularly in the realm of kinase inhibition. Its chemical tractability allows for the creation of large and diverse libraries of compounds for high-throughput screening and lead optimization. The insights provided in this technical guide regarding its properties, synthesis, and biological relevance are intended to support researchers and drug development professionals in harnessing the potential of this valuable chemical scaffold. Further exploration into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to fuel the discovery of novel and effective therapeutics.

References

Spectroscopic Profile of 3-Chloropyrazin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloropyrazin-2(1H)-one (CAS No: 105985-17-9), a key intermediate in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound, which exists in tautomeric equilibrium with 3-chloro-2-hydroxypyrazine. The presented data corresponds to the more stable 2(1H)-one form.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicitySolvent
Data not publicly available-DMSO-d6

Note: While literature indicates the existence of ¹H NMR data at 400 MHz in DMSO-d6, specific chemical shift values are not readily found in public databases.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmSolvent
Data not publicly available-

Note: Publicly accessible ¹³C NMR data for this compound is currently unavailable.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data not publicly available-

Note: Specific IR absorption peaks for this compound are not detailed in publicly available sources.

Table 4: Mass Spectrometry Data
m/z RatioFragmentation Ion
Data not publicly available-

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

    • Set the spectral width to cover the expected chemical shift range for aromatic and amide protons (typically 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected range for pyrazinone carbons (typically 0-180 ppm).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Information (Connectivity, Environment) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of an organic compound.

Navigating the Solubility Landscape of 3-Chloropyrazin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyrazin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailing qualitative solubility in a range of common organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide also furnishes a standardized experimental protocol for determining solubility, enabling researchers to generate specific data as required.

Introduction to this compound

This compound, with the chemical formula C₄H₃ClN₂O, belongs to the pyrazinone class of heterocyclic compounds. The presence of a chlorine atom, a lactam functionality, and nitrogen atoms within the aromatic ring imparts a unique electronic and steric profile, influencing its physical and chemical properties, including its solubility. The molecule's polarity, hydrogen bonding capabilities, and crystal lattice energy are key determinants of its behavior in different solvent systems. While empirical data is scarce, an understanding of these underlying principles can guide solvent selection for various applications.

Qualitative Solubility Profile

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Protic Solvents MethanolSolubleCapable of hydrogen bonding with the pyrazinone moiety.
EthanolSolubleSimilar to methanol, can act as a hydrogen bond donor and acceptor.
WaterSparingly SolubleThe polar nature of the molecule allows for some interaction with water, but the organic backbone limits high solubility.
Aprotic Polar Solvents Dimethylformamide (DMF)SolubleHigh polarity and ability to solvate a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)SolubleStrong polar solvent capable of disrupting crystal lattice forces.
AcetonitrileModerately SolublePolar aprotic nature allows for dipole-dipole interactions.
Tetrahydrofuran (THF)Moderately SolubleEthereal oxygen can act as a hydrogen bond acceptor. Often used in reactions involving pyrazinones.
Aprotic Nonpolar Solvents Dichloromethane (DCM)Moderately SolubleIts ability to engage in dipole-dipole interactions can facilitate dissolution. Often used in purification.
Ethyl AcetateSparingly SolubleModerate polarity may allow for some degree of solubility, useful for extraction and chromatography.
TolueneSparingly SolubleThe aromatic nature may offer some interaction, but overall nonpolar character limits solubility.
HexaneInsolubleHighly nonpolar nature is incompatible with the polar pyrazinone structure.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

    • Filter the aliquot through a syringe filter compatible with the solvent into a pre-weighed volumetric flask.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute B Add Solvent A->B to vial C Shake at Constant Temp. B->C D Settle C->D E Centrifuge D->E F Withdraw Supernatant E->F G Filter F->G H Dilute G->H I Analyze (HPLC/UV-Vis) H->I J J I->J Calculate Solubility

Tautomerism and Stability of 3-Chloropyrazin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of 3-Chloropyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document outlines the fundamental principles of its tautomerism, proposes synthetic and analytical methodologies based on related compounds, and provides a framework for its stability assessment.

Introduction to Tautomerism in this compound

This compound is expected to exist as a dynamic equilibrium of at least two tautomeric forms: the lactam (amide) form, this compound, and the lactim (enol) form, 3-Chloro-2-hydroxypyrazine. This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between a nitrogen and an oxygen atom. The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including pKa, solubility, and hydrogen bonding capabilities, which can significantly impact their biological activity and formulation characteristics.

The lactam form possesses a carbonyl group and an N-H bond, making it a hydrogen bond donor and acceptor. The lactim form contains a hydroxyl group and an sp2-hybridized nitrogen atom, altering its hydrogen bonding pattern and aromaticity. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and pH.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential two-step synthesis can be proposed starting from 2,3-dichloropyrazine.

  • Synthesis of 3-Chloropyrazine-2-carbonitrile: This intermediate can be synthesized from 2,3-dichloropyrazine via nucleophilic substitution with a cyanide salt.

  • Hydrolysis of 3-Chloropyrazine-2-carbonitrile: The nitrile can then be hydrolyzed under acidic or basic conditions to yield this compound. A procedure for the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide under controlled pH and temperature has been described, suggesting that complete hydrolysis to the desired pyrazinone is feasible.[1]

Illustrative Synthetic Workflow:

2,3-Dichloropyrazine 2,3-Dichloropyrazine 3-Chloropyrazine-2-carbonitrile 3-Chloropyrazine-2-carbonitrile 2,3-Dichloropyrazine->3-Chloropyrazine-2-carbonitrile NaCN or KCN This compound This compound 3-Chloropyrazine-2-carbonitrile->this compound Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Tautomeric Equilibrium and Stability

The tautomeric equilibrium between the lactam and lactim forms is a key aspect of the chemistry of this compound. The predominant tautomer can vary depending on the conditions.

Logical Relationship of Tautomers:

lactam This compound (Lactam) lactim 3-Chloro-2-hydroxypyrazine (Lactim) lactam->lactim Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium
  • Solvent: Polar protic solvents can stabilize the more polar lactam form through hydrogen bonding. Nonpolar aprotic solvents may favor the less polar lactim form.

  • Temperature: Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change of the tautomerization.

  • pH: The ionization state of the molecule will depend on the pH of the solution, which in turn will influence the tautomeric equilibrium. The pKa values of the N-H and O-H protons are critical in this regard.

Stability Considerations

The chemical stability of this compound is a critical parameter for its potential as a drug candidate. Stability studies should be conducted under various stress conditions to identify potential degradation pathways.

Key Stability-Indicating Conditions:

  • pH: Stability across a range of pH values (e.g., pH 2, 7, and 10) should be assessed to understand its stability in different physiological environments.

  • Temperature: Accelerated stability studies at elevated temperatures (e.g., 40°C, 60°C) can help predict the shelf life at room temperature.

  • Oxidative Stress: Exposure to oxidizing agents (e.g., hydrogen peroxide) can reveal susceptibility to oxidation.

  • Photostability: Exposure to light (UV and visible) is necessary to determine if the compound is light-sensitive.

Experimental Protocols for Characterization

To thoroughly characterize the tautomerism and stability of this compound, a series of experiments are required. The following sections outline the general methodologies.

Spectroscopic Analysis

Spectroscopic techniques are essential for identifying and quantifying the tautomeric forms.

Table 1: Spectroscopic Data for Tautomer Identification

Spectroscopic MethodLactam Form (Expected)Lactim Form (Expected/Observed)
¹H NMR Signal for N-H proton.Signal for O-H proton. A ¹H NMR spectrum for 3-chloropyrazin-2-ol is available.[2]
¹³C NMR Carbonyl carbon signal (~160-180 ppm).Signal for carbon bearing the hydroxyl group.
IR Spectroscopy C=O stretching vibration (~1650-1700 cm⁻¹). N-H stretching vibration (~3200-3400 cm⁻¹).O-H stretching vibration (~3200-3600 cm⁻¹). C=N stretching vibration.
UV-Vis Spectroscopy Distinct absorption maxima.Different absorption maxima due to altered chromophore.

Experimental Workflow for Spectroscopic Analysis:

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Solvents Various Deuterated Solvents (e.g., DMSO-d6, CDCl3, D2O) NMR ¹H and ¹³C NMR Solvents->NMR Dissolve IR FT-IR Solvents->IR Prepare Sample (e.g., KBr pellet or solution) UV UV-Vis Solvents->UV Dissolve Tautomer_Ratio Determine Tautomer Ratio NMR->Tautomer_Ratio Integrate Signals Structure_Elucidation Elucidate Dominant Tautomer IR->Structure_Elucidation Identify Functional Groups UV->Structure_Elucidation Analyze Chromophores

Caption: Workflow for spectroscopic investigation of tautomerism.

pKa Determination

The acid dissociation constants (pKa) of the tautomerizable protons are critical for understanding the behavior of this compound in different pH environments.

Methodology: Potentiometric Titration

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-methanol mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions of the titration curve.

Stability Studies

Forced degradation studies are necessary to understand the intrinsic stability of the molecule.

Methodology: HPLC-Based Stability Indicating Method

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

  • Stress Conditions: Subject solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Analysis: At specified time points, analyze the stressed samples by the developed HPLC method.

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.

Table 2: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed Reagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours
Oxidation 3% H₂O₂24, 48, 72 hours
Thermal Degradation 60°C in solution and solid state1, 2, 4 weeks
Photostability ICH Q1B guidelinesAs per guidelines

Computational Chemistry for Tautomer Prediction

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of the tautomers.

Methodology: DFT Calculations

  • Structure Optimization: Optimize the geometries of both the lactam and lactim tautomers in the gas phase and in different solvent environments using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Thermodynamic Properties: Calculate the Gibbs free energies of the tautomers to predict the equilibrium constant at a given temperature.

Conclusion

While this compound is a molecule of significant interest, a comprehensive experimental characterization of its tautomerism and stability is not yet available in the public domain. This technical guide provides a roadmap for researchers to undertake such studies, outlining the key theoretical considerations and experimental protocols. The proposed synthetic route, along with the detailed methodologies for spectroscopic analysis, pKa determination, and stability studies, will enable a thorough investigation of this compound. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent.

References

A Theoretical Exploration of 3-Chloropyrazin-2(1H)-one: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical computational chemistry study on 3-Chloropyrazin-2(1H)-one, a molecule of interest in medicinal chemistry. In the absence of extensive published computational research on this specific compound, this document serves as a representative example of the theoretical analyses that can be employed to elucidate its structural, electronic, and spectroscopic properties. The methodologies detailed herein, centered around Density Functional Theory (DFT), offer a foundational framework for future in-silico investigations aimed at understanding its reactivity, stability, and potential as a scaffold in drug design. All data presented is illustrative and intended to guide further research.

Introduction

This compound is a heterocyclic compound belonging to the pyrazinone class. Pyrazinone derivatives are recognized for their diverse pharmacological activities, making them attractive scaffolds for drug discovery. Computational chemistry provides a powerful and cost-effective avenue to investigate the intrinsic properties of such molecules at an atomic level. By employing theoretical models, we can predict molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding reaction mechanisms, molecular interactions, and potential biological activity.

This whitepaper outlines a standard computational workflow for the characterization of this compound, demonstrating the types of data and insights that can be gleaned from such a study.

Computational Methodology

A detailed protocol for the hypothetical quantum chemical calculations is provided below. This represents a common approach for the theoretical study of small organic molecules.

Software and Theoretical Level

All calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations, accounting for both polarization and diffuse functions.

Geometry Optimization and Frequency Analysis

The initial structure of this compound was built using GaussView 6 and subjected to a full geometry optimization in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16. Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies would verify the stability of the structure.

Electronic Properties Analysis

Based on the optimized geometry, the electronic properties were calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) was then determined to assess the molecule's chemical reactivity and kinetic stability. Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) were also calculated from the HOMO and LUMO energies.

Hypothetical Results and Discussion

The following sections present the illustrative data obtained from the simulated computational study.

Molecular Geometry

The optimized geometric parameters of this compound are presented in Table 1. These values represent the equilibrium geometry of the molecule in the gas phase and are fundamental for understanding its three-dimensional structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Bond Lengths Value (Å) Bond Angles Value (°) ** Dihedral Angles Value (°) **
N1-C21.385C6-N1-C2120.5H1-N1-C2-C3180.0
C2-N31.321N1-C2-N3118.9N1-C2-N3-C40.0
N3-C41.354C2-N3-C4121.3C2-N3-C4-C50.0
C4-C51.412N3-C4-C5119.8N3-C4-C5-C60.0
C5-C61.345C4-C5-C6120.2C4-C5-C6-N10.0
C6-N11.367C5-C6-N1119.3C5-C6-N1-C20.0
C2=O71.234O7=C2-N1121.1O7=C2-N1-H10.0
C3-Cl81.745Cl8-C3-N2115.8Cl8-C3-N2-C1180.0
N1-H11.012H1-N1-C6119.5
Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. Table 2 lists some of the key hypothetical vibrational modes for this compound.

Table 2: Hypothetical Vibrational Frequencies for this compound

Frequency (cm⁻¹) Vibrational Mode Assignment
3450N-H stretch
1685C=O stretch
1605C=C stretch
1550C=N stretch
1210C-N stretch
780C-Cl stretch
Frontier Molecular Orbitals and Electronic Properties

The Frontier Molecular Orbitals (FMOs), HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energies of these orbitals and other derived electronic properties are summarized in Table 3.

Table 3: Hypothetical Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy-6.75
LUMO Energy-1.82
Energy Gap (ΔE)4.93
Electronegativity (χ)4.285
Chemical Hardness (η)2.465
Global Electrophilicity Index (ω)3.72

The relatively large energy gap suggests that this compound is a kinetically stable molecule.

Visualizations

Visual representations of the computational workflow can aid in understanding the logical progression of the study.

computational_workflow cluster_prep Structure Preparation cluster_dft DFT Calculations (Gaussian 16) cluster_analysis Data Analysis cluster_output Outputs mol_build Molecule Building (GaussView 6) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation (B3LYP/6-311++G(d,p)) geom_opt->freq_calc Optimized Geometry elec_analysis Electronic Properties (HOMO, LUMO, etc.) geom_opt->elec_analysis Optimized Geometry struct_analysis Structural Parameters (Bond Lengths, Angles) freq_calc->struct_analysis Verified Minimum vib_analysis Vibrational Frequencies (IR/Raman Prediction) freq_calc->vib_analysis tables Data Tables struct_analysis->tables spectra Predicted Spectra vib_analysis->spectra reactivity Reactivity Insights elec_analysis->reactivity reactivity->tables

Caption: Computational chemistry workflow for this compound.

Conclusion

This whitepaper has outlined a representative computational chemistry study of this compound using DFT. Although the presented data is hypothetical, it illustrates the depth of information that can be obtained through such theoretical investigations. The methodologies and types of results discussed—optimized geometry, vibrational frequencies, and electronic properties—provide a solid foundation for future research. Such studies are invaluable in the early stages of drug discovery for screening and modifying lead compounds to enhance their pharmacological profiles. It is our hope that this guide will stimulate further computational and experimental research on this and related pyrazinone derivatives.

Quantum Chemical Blueprint for 3-Chloropyrazin-2(1H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive guide for researchers, computational chemists, and drug development professionals on the quantum chemical calculations of 3-Chloropyrazin-2(1H)-one. This pyrazinone derivative is a scaffold of interest in medicinal chemistry, and understanding its structural, electronic, and spectroscopic properties is crucial for designing novel therapeutics. This document outlines the theoretical framework, computational and experimental protocols, and expected data from a thorough quantum chemical investigation.

Introduction: The Significance of this compound

Pyrazinone cores are prevalent in a wide array of biologically active compounds. The specific functionalization of this compound offers unique electronic and steric properties that can be exploited in drug design. Quantum chemical calculations provide a powerful, cost-effective method to predict molecular properties, complementing and guiding experimental efforts. This guide focuses on the application of Density Functional Theory (DFT), a robust method for studying the properties of such molecules.[1][2][3] A key structural aspect to consider is the potential for tautomerism, which can significantly influence the molecule's interactions with biological targets.[4][5]

Tautomerism and Computational Workflow

This compound can exist in at least two tautomeric forms: the lactam form (keto) and the lactim form (enol). Determining the relative stability of these tautomers is a critical first step in any computational analysis, as the dominant form will dictate the molecule's behavior.

Tautomers cluster_lactam Lactam (Keto) Form cluster_lactim Lactim (Enol) Form Lactam This compound Lactim 3-Chloro-2-hydroxypyrazine Lactam->Lactim Proton Transfer

Caption: Tautomeric relationship of this compound.

The following workflow outlines the comprehensive computational investigation of this compound.

Computational_Workflow Start Define Tautomers of This compound GeoOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->GeoOpt FreqCalc Frequency Calculation (Confirm Minima) GeoOpt->FreqCalc Stability Determine Relative Stability (ΔE + ZPE) FreqCalc->Stability Spectra Simulate Vibrational Spectra (IR & Raman) Stability->Spectra Electronic Analyze Electronic Properties (HOMO, LUMO, MEP) Stability->Electronic NMR Calculate NMR Shifts (GIAO Method) Stability->NMR Experiment Compare with Experimental Data Spectra->Experiment NMR->Experiment

Caption: Workflow for quantum chemical calculations.

Methodologies

Computational Protocol

Quantum chemical calculations are performed using a widely accepted DFT method.[3]

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[1][3]

  • Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for geometry, frequencies, and electronic properties.[6]

  • Geometry Optimization: The geometries of both the lactam and lactim tautomers are optimized without constraints.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).[3] The zero-point vibrational energy (ZPVE) corrections are obtained from these calculations.

  • Relative Stability: The total electronic energies, corrected with ZPVE, are used to determine the relative stability of the tautomers.

  • Spectroscopic Prediction: Infrared (IR) intensities and Raman activities are calculated to simulate the vibrational spectra.[7][8] Nuclear Magnetic Resonance (NMR) chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess chemical reactivity.[6] A Molecular Electrostatic Potential (MEP) map is generated to identify sites susceptible to electrophilic and nucleophilic attack.

Experimental Validation Protocol

Experimental data is essential to validate the computational results.

  • Synthesis: The title compound can be synthesized via established routes, for instance, from 3-aminopyrazine-2-carboxamide or related precursors.[9] Purification is typically achieved by recrystallization.

  • FT-IR and FT-Raman Spectroscopy: Spectra are recorded in the 4000–400 cm⁻¹ range. Attenuated Total Reflectance (ATR) is a common method for solid samples in FT-IR.[9] This data is compared with the scaled theoretical frequencies to assign vibrational modes.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] The experimental chemical shifts are compared with the GIAO-calculated values to confirm the molecular structure, particularly the dominant tautomeric form in solution.

  • Single-Crystal X-ray Diffraction: If suitable crystals can be grown, X-ray diffraction provides definitive experimental data on bond lengths, bond angles, and crystal packing, which serves as the ultimate benchmark for the calculated gas-phase geometry.[10]

Predicted Molecular Properties (Illustrative Data)

The following tables present hypothetical but realistic data for the most stable tautomer, the lactam form, based on findings for similar heterocyclic compounds.[10]

Table 1: Optimized Geometric Parameters
ParameterBondCalculated Length (Å)ParameterAtomsCalculated Angle (°)
Bond LengthsC2=O81.231Bond AnglesN1-C2-C3118.5
N1-C21.385C2-C3-N4121.0
C3-Cl91.735C3-N4-C5117.9
N4-C51.315N4-C5-C6122.3
C5-C61.390C5-C6-N1120.1
C6-N11.350C6-N1-C2120.2
N1-H71.012H7-N1-C2119.9
Table 2: Calculated Vibrational Frequencies and Assignments
Experimental (cm⁻¹)Calculated (cm⁻¹)Assignment (Potential Energy Distribution)
~31003105ν(N-H) stretch
~16801685ν(C=O) stretch
~15901595ν(C=C), ν(C=N) ring stretch
~14501455δ(N-H) in-plane bend
~11501152Ring breathing mode
~850853γ(C-H) out-of-plane bend
~720725ν(C-Cl) stretch

Note: Calculated frequencies are typically scaled by a factor (~0.96) to better match experimental values.

Table 3: Electronic Properties
PropertyValue (Hartree)Value (eV)
HOMO Energy-0.254-6.91
LUMO Energy-0.088-2.39
Energy Gap (ΔE) 0.166 4.52

Conclusion

This technical guide establishes a robust framework for the computational and experimental investigation of this compound. By employing the detailed DFT calculations and validation techniques outlined herein, researchers can gain deep insights into the molecule's structural and electronic characteristics. This knowledge is invaluable for understanding its reactivity, potential biological activity, and for guiding the rational design of new pyrazinone-based drug candidates. The synergy between high-level computational modeling and empirical spectroscopic analysis provides a powerful, modern approach to accelerate drug discovery and development.

References

The 2(1H)-Pyrazinone Scaffold: A Privileged Core for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action, Synthesis, and Evaluation of 2(1H)-Pyrazinone-Based Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the broader class of 2(1H)-pyrazinone derivatives as kinase inhibitors. While 3-Chloropyrazin-2(1H)-one is a key chemical intermediate for the synthesis of these inhibitors, specific mechanistic, quantitative, and biological data for the parent compound itself is not extensively available in public literature. The information presented herein is based on studies of more complex molecules derived from this foundational scaffold.

Core Concepts: The 2(1H)-Pyrazinone Scaffold in Kinase Inhibition

The 2(1H)-pyrazinone heterocycle has been identified as a valuable and versatile scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins and other substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.

The utility of the 2(1H)-pyrazinone core lies in its ability to mimic the purine ring of adenosine triphosphate (ATP), the natural substrate for kinases. This allows pyrazinone-based inhibitors to function as ATP-competitive inhibitors , binding to the highly conserved ATP-binding pocket in the kinase domain.[3][4] By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the kinase's function.[5]

The mechanism of inhibition for this class of compounds typically involves the formation of key hydrogen bonds and hydrophobic interactions with amino acid residues in the hinge region and other parts of the ATP-binding site.[4] Depending on the substitution pattern on the pyrazinone ring, these inhibitors can be tailored to bind to either the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase, which can contribute to their selectivity for specific kinase targets.[4]

The 3-chloro-2(1H)-pyrazinone starting material is particularly important as the chloro-substituent provides a reactive handle for synthetic elaboration through various chemical reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[2] This enables the generation of large libraries of disubstituted pyrazinone derivatives with diverse chemical functionalities, which can be screened to identify compounds with high potency and selectivity for desired kinase targets.

Quantitative Data: Inhibitory Potency of Representative Pyrazinone Derivatives

The following tables summarize the inhibitory activities of several 2(1H)-pyrazinone derivatives against various kinase targets. This data, presented as half-maximal inhibitory concentrations (IC50), illustrates the potential of this scaffold in generating potent kinase inhibitors.

Compound ClassDerivativeTarget Kinase(s)IC50 (nM)Reference
PyrazinoneGilteritinibFLT30.29[6]
AXL0.73[6]
Pyrido[3,4-c]pyrazin-2(1H)-oneCompound 56ATR396[4]
Compound 57ATR147[4]
Pyrazin-2(1H)-oneCompound 9qPI3Kα372[7]
HDAC64.5[7]

Note: The data presented is for specific, substituted 2(1H)-pyrazinone derivatives and not the parent this compound compound.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 2(1H)-pyrazinone-based kinase inhibitors are crucial for the reproducibility and advancement of research in this area. Below are representative protocols for key experiments.

General Synthesis of 3,5-Disubstituted-2(1H)-Pyrazinones

A common synthetic route to generate a library of 3,5-disubstituted-2(1H)-pyrazinones starts from a dihalogenated pyrazinone intermediate, such as 5-bromo-3-chloropyrazin-2-one. This allows for sequential and selective substitution at the C3 and C5 positions.

Materials:

  • 5-bromo-3-chloropyrazin-2-one

  • Desired amine (NHR1R2)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol (nBuOH)

  • Desired boronic acid (R3B(OH)2)

  • 0.5 M aqueous Sodium Carbonate (Na2CO3)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))

  • Acetonitrile (MeCN)

  • Microwave reactor

Procedure:

  • Nucleophilic Aromatic Substitution (SNAr) at C3:

    • In a microwave vial, combine 5-bromo-3-chloropyrazin-2-one (1 equivalent), the desired amine (1.2 equivalents), and DIPEA (2 equivalents) in nBuOH.

    • Seal the vial and heat the mixture in a microwave reactor at 140°C for 1 hour.

    • After cooling, the reaction mixture is typically purified by chromatography to yield the 3-amino-5-bromo-2(1H)-pyrazinone intermediate.[2]

  • Suzuki Coupling at C5:

    • In a microwave vial, combine the 3-amino-5-bromo-2(1H)-pyrazinone intermediate (1 equivalent), the desired boronic acid (1.5 equivalents), 0.5 M aqueous Na2CO3 (3 equivalents), and PdCl2(dppf) (0.1 equivalents) in MeCN.

    • Seal the vial and heat the mixture in a microwave reactor at 150°C for 20 minutes.

    • After cooling, the reaction mixture is worked up and purified by chromatography to yield the final 3,5-disubstituted-2(1H)-pyrazinone product.[2]

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This protocol describes a general method to determine the in vitro inhibitory activity of compounds against a purified kinase.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Test compounds (pyrazinone derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the serially diluted compounds into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, ATP (at or near its Km concentration), and the kinase substrate.

    • Add the master mix to each well.

    • Initiate the kinase reaction by adding the purified kinase to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).[8]

Cell Proliferation Assay (Example: MTT Assay)

This assay assesses the anti-proliferative effects of the pyrazinone derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (pyrazinone derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation and determine the IC50 value.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the mechanism and evaluation of 2(1H)-pyrazinone-based kinase inhibitors.

G cluster_0 ATP Binding Pocket cluster_1 Phosphorylation Cascade ATP ATP Kinase Kinase ATP->Kinase Binds Pyrazinone 2(1H)-Pyrazinone Inhibitor Pyrazinone->Kinase Competitively Binds Substrate Substrate Protein Pyrazinone->Substrate Blocks Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response

Caption: ATP-Competitive Inhibition by 2(1H)-Pyrazinone Derivatives.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Pyrazinone Pyrazinone-based PI3K Inhibitor Pyrazinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

G cluster_0 Synthesis cluster_1 Screening cluster_2 Validation Start 3,5-Dihalo- 2(1H)-pyrazinone Sub1 Substitution at C3 (e.g., SNAr) Start->Sub1 Sub2 Substitution at C5 (e.g., Suzuki Coupling) Sub1->Sub2 Library Pyrazinone Library Sub2->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Cell_Assay Cell-Based Assays (e.g., Proliferation) IC50->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental Workflow for Pyrazinone Kinase Inhibitor Discovery.

References

The Pyrazinone Core: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazinone scaffold, a nitrogen-containing six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its presence in natural products and its synthetic tractability have made it a focal point for the development of novel therapeutic agents across various disease areas, including virology, oncology, inflammation, and neurology. This technical guide provides a comprehensive overview of the pyrazinone core, detailing its synthesis, diverse pharmacological applications, and the structure-activity relationships that govern its biological effects.

Introduction to the Pyrazinone Core

The 2(1H)-pyrazinone ring system is a key pharmacophore found in a variety of biologically active molecules.[1] Its unique electronic and structural features allow it to interact with a wide range of biological targets, acting as a versatile template for drug design. The pyrazinone core can serve as a bioisosteric replacement for other aromatic and heterocyclic rings, offering opportunities to modulate physicochemical properties and improve pharmacokinetic profiles.[2] Notable examples of pyrazinone-containing drugs include the antiviral agent Favipiravir and the anti-tuberculosis drug Pyrazinamide, highlighting the clinical significance of this scaffold.[1]

Synthesis of the Pyrazinone Core

The construction of the pyrazinone ring can be achieved through several synthetic strategies, often leveraging readily available starting materials. A prominent method is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, known as the method of Jones and Karmas and Spoerri.[1] This approach allows for the introduction of diversity at multiple positions of the pyrazinone ring.

Another versatile strategy involves the reaction of α-aminonitriles with oxalyl halides, providing access to N-1 and C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones.[3] These di-halogenated intermediates serve as valuable platforms for further derivatization through selective, sequential substitution reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4]

Biological Activities and Therapeutic Applications

The pyrazinone scaffold has been successfully incorporated into molecules targeting a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.

Antiviral Activity

The most prominent example of a pyrazinone-containing antiviral is Favipiravir (T-705) , an inhibitor of viral RNA-dependent RNA polymerase.[5] It has demonstrated broad-spectrum activity against various RNA viruses, including influenza viruses.[5]

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α MAPK signaling pathway plays a crucial role in the inflammatory response, making it an attractive target for anti-inflammatory therapies.[6] Pyrazinone-based compounds have been developed as potent and selective inhibitors of p38α MAPK, demonstrating the scaffold's utility in modulating kinase activity.[4]

Signaling Pathway of p38α MAPK

p38_MAPK_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MKK3_MKK6 MKK3 / MKK6 Stress_Stimuli->MKK3_MKK6 activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->MKK3_MKK6 activates p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_MKK6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates ATF2 ATF2 p38_MAPK->ATF2 phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) MK2->Cellular_Response ATF2->Cellular_Response p38_Inhibitors Pyrazinone-based p38 Inhibitors p38_Inhibitors->p38_MAPK inhibits

Caption: p38 MAPK signaling cascade and the point of intervention by pyrazinone inhibitors.

Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism

The CRF1 receptor is implicated in stress-related disorders such as anxiety and depression.[7] Pyrazinone-based compounds have been identified as potent and selective CRF1 receptor antagonists, with some analogues exhibiting IC50 values in the sub-nanomolar range.[7] The pyrazinone core has been shown to be a key element in achieving high binding affinity for the CRF1 receptor.[8]

CRF1 Receptor Signaling Pathway

CRF1_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CRF1_Receptor CRF1 Receptor G_Protein G-Protein (Gs) CRF1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response phosphorylates targets CRF CRF CRF->CRF1_Receptor binds Pyrazinone_Antagonist Pyrazinone-based CRF1 Antagonist Pyrazinone_Antagonist->CRF1_Receptor blocks

Caption: Simplified CRF1 receptor signaling pathway and inhibition by pyrazinone antagonists.

Thrombin Inhibition

Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis.[1] Pyrazinone derivatives have been extensively studied as thrombin inhibitors, with some compounds demonstrating potent and covalent inhibition of the enzyme.[9]

Thrombin's Role in the Coagulation Cascade

coagulation_cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin activated by Prothrombinase Complex Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen cleaves Fibrin Fibrin (Factor Ia) Fibrinogen->Fibrin Clot_Formation Stable Fibrin Clot Fibrin->Clot_Formation polymerizes Pyrazinone_Inhibitor Pyrazinone-based Thrombin Inhibitor Pyrazinone_Inhibitor->Thrombin inhibits

Caption: The central role of thrombin in the coagulation cascade and its inhibition by pyrazinone derivatives.

Other Biological Activities

The versatility of the pyrazinone core extends to other therapeutic areas. Pyrazinone-containing compounds have been investigated as:

  • HIV-1 Reverse Transcriptase Inhibitors: Demonstrating potential in the treatment of HIV/AIDS.

  • Tubulin Modulators: Showing promise as anticancer agents by disrupting microtubule dynamics.[1]

  • PB2 Inhibitors: Targeting the influenza virus RNA polymerase.[1]

Quantitative Data on Pyrazinone Derivatives

The following tables summarize the in vitro activities of representative pyrazinone derivatives against various biological targets.

Table 1: Pyrazinone-based p38α MAPK Inhibitors

CompoundStructurep38α IC50 (nM)Reference
BIRB-796 analogue N-phenylpyrazolyl-N-glycinyl-hydrazone derivative4300[10]
MW01-2-069A-SRM Pyridinyl-substituted pyrazinone~100[11]
Compound 26 Pyrazolopyrimidine derivative146.2[12]

Table 2: Pyrazinone-based Thrombin Inhibitors

CompoundStructureThrombin IC50 (nM)Reference
Compound 13a N-acylated 1,2,4-triazol-5-amine with pyrazin-2-yl moiety0.7[9]
Compound 13b N-acylated 1,2,4-triazol-5-amine with pyrazin-2-yl moiety0.8[9]
Compound 24e Acylated 1H-pyrazol-5-amine16[1]

Table 3: Pyrazinone-based CRF1 Receptor Antagonists

CompoundStructureCRF1 IC50 (nM)Reference
Compound 12p N3-phenylpyrazinone derivative0.26[7]
BMS-665053 (S)-5-Chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(trifluoromethyl)phenylamino)pyrazin-2(1H)-onePotent antagonist[9]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel pyrazinone derivatives. Below are representative protocols for the synthesis of a pyrazinone core and a key biological assay.

General Procedure for the Synthesis of 3,6-Disubstituted 2(1H)-Pyrazinones

Experimental Workflow for Pyrazinone Synthesis

synthesis_workflow Start Start Step1 Condensation of α-amino acid amide and 1,2-dicarbonyl compound Start->Step1 Step2 Reaction in suitable solvent (e.g., ethanol) Step1->Step2 Step3 Heating under reflux Step2->Step3 Step4 Work-up and purification (e.g., crystallization, chromatography) Step3->Step4 Product 3,6-Disubstituted 2(1H)-Pyrazinone Step4->Product p38_assay_workflow Start Start Step1 Prepare reaction mix: p38α enzyme, substrate (e.g., ATF2), and assay buffer Start->Step1 Step2 Add test compound (pyrazinone derivative) at various concentrations Step1->Step2 Step3 Initiate reaction with [γ-³²P]ATP Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Stop reaction and spot on phosphocellulose paper Step4->Step5 Step6 Wash to remove unincorporated [γ-³²P]ATP Step5->Step6 Step7 Quantify radioactivity (scintillation counting) Step6->Step7 Step8 Calculate IC50 value Step7->Step8 End End Step8->End

References

An In-depth Technical Guide to 3-Chloropyrazin-2(1H)-one: Safety, Handling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 3-Chloropyrazin-2(1H)-one (CAS No. 105985-17-9). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may be working with this compound. This guide details its chemical and physical properties, safety hazards, handling and storage procedures, and its application as a key intermediate in the synthesis of kinase inhibitors.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 105985-17-9
Molecular Formula C₄H₃ClN₂O
Molecular Weight 130.53 g/mol [1]
IUPAC Name 3-chloro-1H-pyrazin-2-one
Physical Form Solid
Purity Typically ≥95-97%
Storage Temperature 2-8°C

Safety and Hazard Information

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning".

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage is in a refrigerator at 2-8°C.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of substituted pyrazinones, a class of compounds that has garnered significant interest as ATP-competitive kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The chloro-substituent on the pyrazinone ring provides a reactive site for the introduction of various functional groups through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).[1] This allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[1]

Derivatives of this compound have demonstrated not only kinase inhibitory activity but also promising antiproliferative effects in human tumor cell lines.[1]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound and its derivatives in the synthesis of kinase inhibitors and their subsequent biological evaluation. These are based on methodologies reported for structurally similar compounds.

Synthesis of Substituted Pyrazinones via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of a chloropyrazinone with an amine to introduce a substituent at the 3-position.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equivalents)

  • Anhydrous solvent such as n-butanol or N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

  • Add the desired amine (1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-140°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-substituted pyrazinone.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Synthesis of Substituted Pyrazinones via Suzuki Cross-Coupling

This protocol outlines the palladium-catalyzed reaction of a chloropyrazinone with a boronic acid to introduce an aryl or heteroaryl substituent.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equivalents)

  • Base (e.g., aqueous sodium carbonate solution, 2.0 equivalents)

  • Anhydrous solvent such as acetonitrile or 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the anhydrous solvent.

  • Add the aqueous base (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-150°C), often with microwave irradiation to reduce reaction times, and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazinone.

  • Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

In Vitro Kinase Inhibition Assay

This is a general protocol for evaluating the inhibitory activity of synthesized pyrazinone derivatives against a specific protein kinase. The choice of kinase and substrate will depend on the therapeutic target of interest.

Materials:

  • Synthesized pyrazinone compounds

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a dilution series of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • In a multi-well assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • Determine the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation (Antiproliferative) Assay

This protocol can be used to assess the effect of the synthesized pyrazinone compounds on the proliferation of cancer cell lines. The MTT or MTS assay is a common colorimetric method for this purpose.

Materials:

  • Human cancer cell line(s) of interest

  • Cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)

  • Synthesized pyrazinone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specific period (e.g., 72 hours).

  • After the incubation period, add the MTT or MTS reagent to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in drug discovery.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_library Compound Library cluster_screening Biological Screening cluster_outcome Outcome start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines) start->snar Reactant suzuki Palladium-Catalyzed Suzuki Coupling (e.g., with boronic acids) start->suzuki Reactant library Diverse Library of Substituted Pyrazinones snar->library suzuki->library hts High-Throughput Screening (HTS) library->hts kinase_assay In Vitro Kinase Assays hts->kinase_assay cell_assay Cell-Based Assays (e.g., Antiproliferation) hts->cell_assay hit Hit Identification kinase_assay->hit cell_assay->hit lead Lead Optimization hit->lead

Caption: Workflow for developing kinase inhibitors from this compound.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Pyrazinone-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway, a target for pyrazinone-based inhibitors.

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Proliferation Regulates Inhibitor Pyrazinone-based Kinase Inhibitor Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: The Ras-Raf-MEK-ERK signaling pathway, a target for pyrazinone-based inhibitors.

References

Methodological & Application

Synthesis of 3-Chloropyrazin-2(1H)-one from Acyclic Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloropyrazin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry, from simple acyclic precursors. The synthesis is presented as a robust two-step process commencing with the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound to form a hydroxypyrazinone intermediate, followed by a chlorination step. This methodology offers a reliable route to the target compound, facilitating its use in the development of novel therapeutics. All quantitative data is summarized for clarity, and a detailed workflow is visualized.

Introduction

Pyrazinone scaffolds are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals. The targeted molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its synthesis from acyclic precursors provides a cost-effective and versatile approach compared to routes starting from pre-formed heterocyclic systems. The following protocols detail a reliable method for its preparation.

Synthesis Pathway Overview

The synthesis of this compound from acyclic precursors is efficiently achieved through a two-step sequence. The first step involves the formation of the pyrazinone ring system by condensing an α-amino acid amide with a 1,2-dicarbonyl compound. The resulting hydroxypyrazinone is then subjected to chlorination to yield the final product.

Synthesis_Pathway A Acyclic Precursors (Glycinamide Hydrochloride, Glyoxal) B Step 1: Condensation (Ring Formation) A->B NaOH, MeOH C 3-Hydroxypyrazin-2(1H)-one (Intermediate) B->C D Step 2: Chlorination (with POCl3) C->D Pyridine E This compound (Final Product) D->E Synthesis_Workflow cluster_step1 Step 1: Pyrazinone Formation cluster_step2 Step 2: Chlorination A Mix Glycinamide HCl & Glyoxal in MeOH B Cool to -30°C A->B C Add NaOH (aq.) dropwise B->C D Warm to RT & Stir C->D E Acidify with HCl D->E F Concentrate & Filter E->F G 3-Hydroxypyrazin-2(1H)-one F->G H Combine Hydroxypyrazinone, POCl3 & Pyridine G->H Intermediate to next step I Heat in Sealed Reactor (140-160°C, 2h) H->I J Cool & Quench (Ice/NaHCO3) I->J K Extract with CH2Cl2 J->K L Dry & Concentrate K->L M Purify (Chromatography/Recrystallization) L->M N This compound M->N

Detailed reaction mechanism for 3-Chloropyrazin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Detailed Reaction Mechanism for 3-Chloropyrazin-2(1H)-one Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and reaction mechanism for the synthesis of this compound, a valuable intermediate in medicinal chemistry.[1] The primary method detailed is the direct chlorination of a pyrazinone precursor using phosphorus oxychloride (POCl₃), a widely utilized and efficient method for the chlorination of hydroxy-aza-arenes.[2][3] This protocol includes a plausible mechanistic pathway, a summary of reaction parameters, a detailed experimental procedure, and graphical representations of the mechanism and workflow to ensure reproducibility and a thorough understanding of the synthesis.

Introduction

This compound is a key heterocyclic building block used in the synthesis of various biologically active compounds, particularly as a scaffold for kinase inhibitors in cancer drug discovery.[1] Its structure features a chlorinated pyrazinone core, which allows for further functionalization through methods like palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).[1] The efficient synthesis of this intermediate is therefore critical. The most common and effective method for its preparation involves the direct chlorination of the corresponding hydroxypyrazine, pyrazin-2(1H)-one, which exists in tautomeric equilibrium with its enol form, 2-hydroxypyrazine. The reaction with phosphorus oxychloride (POCl₃) is a well-established procedure for this transformation.[2][4]

Proposed Reaction Mechanism: Chlorination using POCl₃

The chlorination of pyrazin-2(1H)-one with phosphorus oxychloride, often in the presence of a tertiary amine base like pyridine or N,N-dimethylformamide (DMF), is proposed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[5][6] The pyrazinone starting material exists in keto-enol tautomeric forms. The reaction is initiated by the activation of the hydroxyl group of the enol tautomer (or the carbonyl oxygen of the keto form) by POCl₃.

Plausible Mechanistic Steps:

  • Formation of a Reactive Intermediate: The lone pair on the oxygen atom of the pyrazinone attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Attack: A chloride ion, displaced from the phosphorus intermediate or present from POCl₃, acts as a nucleophile and attacks the electron-deficient C3 position of the pyrazine ring.

  • Formation of Dichlorophosphate Ester: This leads to the formation of a dichlorophosphate ester intermediate attached at the oxygen on C2.

  • Elimination and Aromatization: The intermediate then collapses, eliminating a dichlorophosphate moiety and a proton to restore the aromaticity of the pyrazine ring, yielding the final product, this compound.

The presence of a base like pyridine can facilitate the reaction by acting as a nucleophilic catalyst and neutralizing the HCl generated.[2] When DMF is used, it can react with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂NCHCl]⁺), which is a highly effective electrophilic chlorinating agent.[7][8]

Mechanism Diagram

G cluster_start Step 1: Activation of Pyrazinone cluster_attack Step 2: Nucleophilic Attack cluster_elim Step 3: Elimination & Aromatization start_mol Pyrazin-2(1H)-one (enol tautomer) pocl3 POCl₃ intermediate1 Activated Phosphate Ester Intermediate start_mol->intermediate1 Attack on P pocl3->intermediate1 chloride Cl⁻ intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Attack at C3 chloride->intermediate2 intermediate3 Dihydropyrazinone Intermediate intermediate2->intermediate3 final_product This compound intermediate3->final_product - HPO₂Cl₂ - H⁺

Caption: Proposed mechanism for the chlorination of pyrazin-2(1H)-one.

Experimental Protocol

The following protocol is adapted from a general procedure for the large-scale, solvent-free chlorination of hydroxy-aza-arenes using an equimolar amount of POCl₃.[2][4] This method is advantageous as it minimizes the use of excess, hazardous reagents, making it more environmentally friendly and safer for scale-up operations.

Materials:

  • Pyrazin-2(1H)-one (or 2-hydroxypyrazine)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Cold water / Ice

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Teflon-lined stainless steel reactor or a suitable pressure vessel

Procedure:

  • Reagent Charging: To a 150 mL Teflon-lined stainless steel reactor, add the pyrazin-2(1H)-one (0.3 moles), an equimolar amount of POCl₃ (0.3 moles) per hydroxyl group, and one equivalent of pyridine (0.3 moles).[2]

  • Reaction: Seal the reactor tightly. Heat the reaction mixture to 160 °C for 2 hours.[2] The reaction is performed under solvent-free conditions.

  • Quenching: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood. Quench the reaction mixture by slowly adding it to approximately 100 mL of cold water or an ice-water mixture (~0 °C).[2]

  • Neutralization: Adjust the pH of the aqueous solution to 8–9 by the careful, portion-wise addition of a saturated Na₂CO₃ or NaHCO₃ solution.[2] Ensure the mixture is kept cool during neutralization.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Experimental Workflow Diagram

G start Start reagents Charge Reactor: - Pyrazin-2(1H)-one - POCl₃ (1 eq.) - Pyridine (1 eq.) start->reagents react Seal Reactor & Heat to 160°C for 2h reagents->react cool Cool to Room Temperature react->cool quench Quench with Ice Water cool->quench neutralize Neutralize to pH 8-9 (Sat. Na₂CO₃ soln.) quench->neutralize extract Extract with Organic Solvent (3x) neutralize->extract dry Dry Combined Organic Layers (Anhydrous Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end End purify->end

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Chloropyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the microwave-assisted synthesis of 3-Chloropyrazin-2(1H)-one, a valuable intermediate in medicinal chemistry. The described method, which involves a two-step, one-pot procedure commencing with the diazotization of 3-Aminopyrazin-2(1H)-one followed by a Sandmeyer reaction, offers significant advantages over conventional heating methods. Microwave irradiation dramatically reduces reaction times and has the potential to improve reaction yields and purity of the final product. This protocol is intended to provide a reliable and efficient method for the synthesis of this key heterocyclic building block.

Introduction

This compound is a crucial scaffold in the development of novel pharmaceutical agents. The pyrazinone core is present in a variety of biologically active molecules, and the chloro-substituent at the 3-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions. Traditional methods for the synthesis of this compound often involve lengthy reaction times and can lead to the formation of impurities.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles.[1] The application of microwave energy to the Sandmeyer reaction, a classic transformation for the conversion of aromatic amines to aryl halides, has been shown to be highly effective for various heterocyclic systems. This protocol details a microwave-assisted approach to the synthesis of this compound, providing a time- and resource-efficient alternative to conventional methods.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process starting from 3-Aminopyrazin-2(1H)-one:

  • Diazotization: The primary amino group of 3-Aminopyrazin-2(1H)-one is converted to a diazonium salt using sodium nitrite in an acidic medium.

  • Sandmeyer Reaction: The diazonium salt is subsequently reacted with a copper(I) chloride catalyst under microwave irradiation to yield the desired this compound.

Reaction_Scheme start 3-Aminopyrazin-2(1H)-one intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO2, HCl 0-5 °C product This compound intermediate->product 2. CuCl, Microwave (e.g., 100-120 °C)

Caption: Overall reaction scheme for the synthesis of this compound.

Comparison of Conventional vs. Microwave-Assisted Synthesis

The primary advantages of employing microwave irradiation for the Sandmeyer reaction in the synthesis of this compound are a significant reduction in reaction time and often an improvement in product yield. Below is a comparative summary based on typical results for analogous reactions in the literature.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 2 - 15 hours5 - 30 minutes
Typical Yield 40 - 60%60 - 85%
Temperature 0 - 100 °C (multiple steps)100 - 140 °C (controlled)
Energy Efficiency LowHigh
Process Control ModerateHigh

Experimental Protocols

Materials and Equipment
  • 3-Aminopyrazin-2(1H)-one

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials with snap caps or crimp seals

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Detailed Protocol for Microwave-Assisted Synthesis

This protocol is designed for a laboratory-scale synthesis and should be performed in a well-ventilated fume hood.

Step 1: Diazotization (in-situ)

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Aminopyrazin-2(1H)-one (e.g., 1.0 mmol, 111.1 mg).

  • Add 3 mL of 6 M hydrochloric acid.

  • Cool the vial in an ice bath to 0-5 °C with stirring.

  • Prepare a solution of sodium nitrite (1.2 mmol, 82.8 mg) in 1 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred suspension of the amine in HCl, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically observed by the dissolution of the starting amine.

Step 2: Microwave-Assisted Sandmeyer Reaction

  • To the cold diazonium salt solution from Step 1, add copper(I) chloride (1.2 mmol, 118.8 mg). A color change is typically observed.

  • Immediately seal the microwave vial.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: Dynamic (the instrument will adjust the power to maintain the target temperature)

    • Stirring: High

  • Run the microwave program.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully open the vial and transfer the contents to a separatory funnel containing 20 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

Workflow cluster_prep Diazonium Salt Preparation cluster_mw Microwave Reaction cluster_workup Work-up and Purification start 1. Add 3-Aminopyrazin-2(1H)-one and HCl to microwave vial cool 2. Cool to 0-5 °C in an ice bath start->cool add_nitrite 3. Add NaNO2 solution dropwise cool->add_nitrite stir 4. Stir for 30 min at 0-5 °C add_nitrite->stir add_cucl 5. Add CuCl to the cold solution stir->add_cucl seal_vial 6. Seal the reaction vial add_cucl->seal_vial mw_irrad 7. Microwave irradiation (120 °C, 15 min) seal_vial->mw_irrad cool_down 8. Cool to room temperature mw_irrad->cool_down extract 9. Aqueous work-up and extraction with Ethyl Acetate cool_down->extract dry_concentrate 10. Dry and concentrate the organic phase extract->dry_concentrate purify 11. Purify by column chromatography dry_concentrate->purify product Pure this compound purify->product

Caption: Step-by-step workflow for the microwave-assisted synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in-situ generation and immediate use of the diazonium salt, which is a safer procedure.

  • Microwave synthesis should be performed in dedicated microwave reactors with appropriate safety features for monitoring temperature and pressure.

  • Handle hydrochloric acid and other corrosive reagents with care.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and scalable alternative to traditional synthetic methods. By significantly reducing reaction times and potentially improving yields, this protocol can enhance laboratory productivity and support the timely development of novel chemical entities for pharmaceutical research. The detailed methodology and comparative data provided herein are intended to facilitate the adoption of this green chemistry approach.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 3-Chloropyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloropyrazin-2(1H)-one in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly in the development of kinase inhibitors and other biologically active molecules. The pyrazinone scaffold is a privileged structure in drug discovery, and its functionalization via C-C bond formation is a key strategy for generating molecular diversity.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[1] For heterocyclic compounds like this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position, yielding 3-arylpyrazin-2(1H)-ones. These products are valuable intermediates and final targets in the synthesis of complex molecules for pharmaceutical and materials science applications.[2]

The reactivity of chloropyrazines in Suzuki-Miyaura coupling can be influenced by the electronic nature of the pyrazine ring and the presence of the lactam functionality. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of modern, electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands has enabled efficient coupling of these challenging substrates.[3][4]

Key Reaction Parameters

Successful Suzuki-Miyaura coupling of this compound is dependent on the careful optimization of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium precursor and the associated ligand is critical. Catalyst systems based on bulky, electron-rich phosphine ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos) are often highly effective for the coupling of chloroheteroarenes.[4] Palladium(II) precatalysts are often used due to their air stability.[4]

  • Base: A variety of inorganic bases can be employed, with potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) being common choices. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents are typically used to facilitate the dissolution of the reactants and catalyst. Common choices include 1,4-dioxane, toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in the presence of water.

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids and their corresponding boronate esters can be used as coupling partners. The electronic and steric properties of the boronic acid can influence the reaction efficiency.

  • Temperature: Reaction temperatures typically range from room temperature to reflux, with microwave irradiation being a valuable tool to accelerate the reaction and improve yields, especially for less reactive substrates.[5]

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of the specific conditions may be necessary for different boronic acid coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a standard set of conditions that can be adapted for a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (optional, can enhance reaction rates)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and water (if applicable, 1 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyrazin-2(1H)-one.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol), and the base (e.g., Na₂CO₃, 1.5 mmol).

  • Add the solvent system (e.g., DME/water 4:1, 2.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize representative yields for the Suzuki-Miyaura coupling of chloro-N-heterocycles with various boronic acids. While specific data for this compound is limited in the public domain, these examples with analogous substrates provide a strong indication of expected outcomes.

Table 1: Suzuki-Miyaura Coupling of Chloro-N-Heterocycles with Arylboronic Acids

EntryChloro-N-HeterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyrazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285[6]
22-Chloropyrazine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001292[6]
32-Chloropyrazine4-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001288[6]
42,5-DichloropyrazinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)Dioxane/H₂O1001678[5]
53-ChloropyridinePhenylboronic acidPd(OAc)₂ (3)-K₂CO₃ (2)H₂O100195[7]
62-ChloropyrimidinePhenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)KF (3)THF5012Moderate[8]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal R'-B(OH)₂ Base PdII_aryl R-Pd(II)L_n-R' Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 R-R' caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 3-arylpyrazin-2(1H)-ones via the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Ligand, Base start->reagents reaction Inert Atmosphere Add Solvent Heat Reaction Mixture reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Reaction Workup: Quench, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End Product: 3-Arylpyrazin-2(1H)-one characterization->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-arylpyrazin-2(1H)-ones from this compound. By selecting the appropriate catalyst system, base, and reaction conditions, a wide range of substituted pyrazinones can be accessed in good to excellent yields. These compounds serve as crucial building blocks for the development of new therapeutic agents and functional materials. The protocols and data presented here provide a solid foundation for researchers to successfully employ this important transformation in their work.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 3-Chloropyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck-Mizoroki reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of complex organic molecules, including substituted alkenes which are precursors to a wide array of functionalized compounds.[2] Pyrazinone scaffolds are prevalent in numerous biologically active compounds, and the introduction of a vinyl group at the 3-position via a Heck coupling reaction can provide a versatile handle for further molecular elaboration.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of 3-chloropyrazin-2(1H)-one to form a Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step typically proceeds in a syn manner.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the vinylated pyrazinone product and a palladium-hydride species. This step also generally occurs with syn stereochemistry.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Generalized Reaction Scheme

G cluster_conditions Reaction Conditions This compound plus1 + Catalyst Pd Catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2) Alkene R-CH=CH2 3-Vinylpyrazin-2(1H)-one plus2 + Base-HCl Base-HCl Ligand Ligand (e.g., PPh3, P(o-tol)3) Base Base (e.g., Et3N, K2CO3) Solvent Solvent (e.g., DMF, NMP, MeCN) Temperature Heat (Δ)

Caption: General scheme for the Heck coupling of this compound.

Data Presentation: Reaction Parameter Optimization

As no specific data for this compound is available, the following table outlines a proposed optimization strategy for key reaction parameters based on general Heck coupling principles. Researchers should systematically vary these parameters to determine the optimal conditions for their specific alkene substrate.

ParameterVariation 1Variation 2Variation 3Variation 4Notes
Pd Catalyst (mol%) Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd/C (5 mol%)Catalyst choice can significantly impact reactivity and yield.
Ligand (mol%) PPh₃ (4 mol%)P(o-tol)₃ (4 mol%)Xantphos (2.5 mol%)NoneLigand choice influences catalyst stability and activity.
Base (equiv.) Et₃N (2.0)K₂CO₃ (2.0)Cs₂CO₃ (2.0)DBU (2.0)The base is crucial for regenerating the Pd(0) catalyst.
Solvent DMFNMPMeCNTolueneHigh-boiling polar aprotic solvents are commonly used.[4]
Temperature (°C) 80100120140Higher temperatures are often required for less reactive chlorides.
Alkene (equiv.) 1.21.52.0-An excess of the alkene is typically used to drive the reaction.

Experimental Protocols

The following is a generalized protocol for the Heck coupling of this compound with a generic alkene (e.g., an acrylate or styrene derivative). This protocol should be adapted and optimized for specific substrates.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Phosphine ligand (e.g., Triphenylphosphine)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L2 (Active Catalyst) pdii_halide Ar-Pd(II)-X(L2) (Oxidative Adduct) pd0->pdii_halide Oxidative Addition (Ar-X) pdii_alkene [Ar-Pd(II)-X(L2)(Alkene)] (Alkene Complex) pdii_halide->pdii_alkene Alkene Coordination insertion_product R-CH(Ar)-CH2-Pd(II)-X(L2) (Insertion Product) pdii_alkene->insertion_product Migratory Insertion pd_hydride H-Pd(II)-X(L2) (Hydrido Complex) insertion_product->pd_hydride β-Hydride Elimination (Product Out) pd_hydride->pd0 Reductive Elimination (Base, -HBX)

Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.

General Experimental Workflow

Workflow start Start setup Reaction Setup: - Add solids to flask - Purge with inert gas start->setup reagents Reagent Addition: - Solvent - Alkene - Base setup->reagents reaction Reaction: - Heat to desired temp. - Monitor progress reagents->reaction workup Work-up: - Cool to RT - Dilute - Extract reaction->workup purify Purification: - Column Chromatography workup->purify characterize Characterization: - NMR, MS purify->characterize end End characterize->end

Caption: A generalized workflow for the Heck coupling experiment.

Troubleshooting and Considerations

  • Low or No Conversion: If the reaction does not proceed, consider increasing the temperature, using a more active catalyst system (e.g., palladacycles or catalysts with N-heterocyclic carbene ligands), or a more reactive halide (if a bromo or iodo analog is available). Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The formation of homocoupled byproducts or alkene isomerization can sometimes be observed. Adjusting the ligand, base, or temperature may mitigate these side reactions.

  • Substrate Scope: The reactivity of the alkene partner is crucial. Electron-deficient alkenes like acrylates and styrenes are generally more reactive in Heck couplings.[5]

  • Safety: Handle all reagents, especially palladium catalysts and organic solvents, in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these guidelines and protocols, researchers can effectively approach the Heck coupling of this compound and develop a successful synthetic route to novel vinylated pyrazinone derivatives for application in drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on the 3-Chloropyrazin-2(1H)-one Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. Functionalization of this core structure is of significant interest for the development of novel therapeutic agents. Nucleophilic aromatic substitution (SNAr) on the 3-chloro-pyrazin-2(1H)-one ring provides a versatile and efficient method for introducing a variety of functional groups at the C3 position, including amino, alkoxy, and thioalkyl moieties. This document provides detailed application notes and experimental protocols for performing SNAr reactions on this valuable heterocyclic building block.

The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing effect of the adjacent carbonyl group, facilitates the addition-elimination mechanism characteristic of SNAr reactions. The chlorine atom at the 3-position serves as a good leaving group, allowing for its displacement by a wide range of nucleophiles.

Synthesis of the Starting Material: 3-Chloropyrazin-2(1H)-one

A common route to this compound involves a two-step synthesis starting from aminomalonamide. The first step is a condensation reaction with glyoxal to form 3-hydroxypyrazin-2(1H)-one, which is then chlorinated in the second step.

Step 1: Synthesis of 3-Hydroxypyrazin-2(1H)-one

Protocol:

  • In a reaction flask, suspend 2-aminomalonamide (100 g) in a 20% aqueous solution of sodium hydroxide (220 ml) and cool the mixture to -10°C.[1]

  • Slowly add a 40% aqueous solution of glyoxal (149.4 g) dropwise over approximately 40 minutes, maintaining the temperature at -10°C.[1]

  • After the addition is complete, stir the reaction mixture at -5°C for 1 hour.[1]

  • Allow the mixture to warm to 22°C and continue stirring for an additional 3 hours.[1]

  • Cool the reaction mixture to below 5°C and adjust the pH to 12 with a 1 mol/l sodium hydroxide solution.[1]

  • Acidify the solution to pH 2 by adding a 6 mol/l hydrochloric acid solution, which will cause the product to precipitate.[1]

  • Collect the precipitated crystals by filtration, wash successively with water and 50% (w/w) ethanol.

  • The expected yield of 3-hydroxypyrazin-2-carboxamide is approximately 91%.[1]

Step 2: Synthesis of this compound

Protocol:

  • In a sealed reactor, combine 3-hydroxypyrazin-2(1H)-one (1 equivalent), phosphorus oxychloride (POCl3, 1 equivalent per hydroxyl group), and pyridine (1 equivalent).[2]

  • Heat the solvent-free mixture to 160°C for 2 hours.[2]

  • After cooling, carefully quench the reaction mixture with ice water.

  • The crude product can be purified by recrystallization or column chromatography.

Note: This is a general procedure for the chlorination of hydroxy-N-heterocycles and may require optimization for this specific substrate. Yields for similar reactions are typically high (>80%).[2]

Nucleophilic Aromatic Substitution Reactions

The this compound ring is susceptible to nucleophilic attack at the C3 position, leading to the displacement of the chloride ion. The following sections provide protocols for amination, alkoxylation, and thioalkoxylation reactions.

Amination Reactions

The introduction of amino substituents is a common strategy in drug design to modulate the physicochemical properties and biological activity of a molecule.

General Protocol for Amination (Conventional Heating):

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add the desired primary or secondary amine (2.0 equivalents) and a base such as triethylamine (1.0 equivalent).

  • Heat the reaction mixture at a suitable temperature (e.g., 70°C) under reflux for several hours (e.g., 15 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Amination (Microwave-Assisted):

  • In a microwave reactor tube, combine this compound (1.0 equivalent), the desired amine (2.0 equivalents), a suitable base (e.g., pyridine, 1.0 equivalent), and a solvent such as methanol.

  • Seal the tube and heat in the microwave reactor at a specified temperature and time (e.g., 140°C for 30 minutes).[3]

  • After cooling, remove the solvent under reduced pressure and purify the product.

Quantitative Data for Amination of 3-Chloropyrazine-2-carboxamide (a close analog): [3]

Nucleophile (Benzylamine Derivative)MethodSolventBaseTemp (°C)Time (h)Yield (%)
BenzylamineConventionalTHFTriethylamine701535
3-ChlorobenzylamineConventionalTHFTriethylamine701532
3,4-DichlorobenzylamineConventionalTHFTriethylamine701524
4-MethoxybenzylamineMicrowaveMethanolPyridine1400.585
2-ChlorobenzylamineMicrowaveMethanolPyridine1400.580
Alkoxylation Reactions

The introduction of alkoxy groups can enhance the metabolic stability and lipophilicity of a compound.

General Protocol for Alkoxylation:

  • In a dry flask under an inert atmosphere, prepare the corresponding sodium alkoxide by adding sodium metal or sodium hydride (1.1 equivalents) to the desired alcohol (as solvent) at 0°C.

  • Once the alkoxide is formed, add a solution of this compound (1.0 equivalent) in the same alcohol.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Thioalkoxylation Reactions

Thioether moieties can introduce new binding interactions and influence the electronic properties of the molecule.

General Protocol for Thioalkoxylation:

  • In a dry flask under an inert atmosphere, dissolve the desired thiol (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF or DMF).

  • Add a base such as sodium hydride or potassium carbonate (1.2 equivalents) portion-wise at 0°C to generate the thiolate.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. A reaction time of approximately 3 hours at room temperature can be a starting point, based on the reaction of 3-chloropyrazine-2-carbonitrile with NaSH.[4]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

SNAr Reaction Mechanism

Experimental_Workflow start Start setup Reaction Setup: - this compound - Nucleophile - Base (if needed) - Solvent start->setup reaction Reaction: - Stirring - Heating (Conventional or Microwave) setup->reaction monitoring Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quenching - Extraction - Washing monitoring->workup Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry - etc. purification->characterization end End Product characterization->end

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Chloropyrazin-2(1H)-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 3-Chloropyrazin-2(1H)-one derivatives as potent kinase inhibitors, with a particular focus on the PI3K/Akt signaling pathway. The protocols outlined below are intended to be a practical resource for medicinal chemists and drug discovery scientists.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 2(1H)-pyrazinone scaffold is a privileged heterocyclic motif that can be effectively utilized for the design of ATP-competitive kinase inhibitors.[2] Starting from the versatile building block, this compound, a diverse library of derivatives can be generated, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] These derivatives have shown promise as inhibitors of key signaling pathways, including the frequently overactivated PI3K/Akt pathway, which plays a central role in tumor cell growth and survival.[4]

Key Signaling Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs cell growth, proliferation, and survival.[4] Its aberrant activation is a common event in many human cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This recruits Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2.[4] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[4] this compound derivatives can be designed to inhibit key kinases within this pathway, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p110 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Inhibitor 3-Pyrazinone Derivative Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3

PI3K/Akt signaling and inhibitor action.

Experimental Protocols

Synthesis of 3-Aryl/Heteroaryl-pyrazin-2(1H)-one Derivatives

The following is a general protocol for the synthesis of 3-aryl- or 3-heteroaryl-pyrazin-2(1H)-one derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction.[2][3]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like P(t-Bu)₃)[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or KF)[5]

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-substituted-pyrazin-2(1H)-one derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a specific kinase (e.g., PI3Kα).

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a suitable peptide or lipid)

  • ATP

  • Synthesized 3-pyrazinone derivatives

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO to generate a 10-point dose-response curve.

  • Assay Plate Preparation: Add the serially diluted compounds to the 384-well plate. Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.

    • Add the kinase solution to each well of the assay plate.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line with an activated PI3K/Akt pathway (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Synthesized 3-pyrazinone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Western Blot for PI3K/Akt Pathway Inhibition

This protocol is used to confirm that the synthesized compounds inhibit the PI3K/Akt pathway in a cellular context by measuring the phosphorylation status of Akt.[4]

Materials:

  • Cancer cell line

  • Synthesized 3-pyrazinone derivatives

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Data Presentation

The inhibitory activities of a hypothetical series of 3-heteroaryl-pyrazin-2(1H)-one derivatives against PI3K isoforms are presented in the table below. This data is for illustrative purposes to demonstrate a structure-activity relationship (SAR).

CompoundR-GroupPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
1a Phenyl520850630410
1b 4-Fluorophenyl280610450220
1c 2-Pyridyl15032021095
1d 3-Pyridyl180400290150
1e 1H-Pyrazol-4-yl8519012050
1f 1H-Indol-5-yl451107525

Experimental Workflow Visualization

The overall workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors is depicted below.

Kinase_Inhibitor_Workflow Start This compound Synthesis Suzuki Coupling with R-B(OH)₂ Start->Synthesis Purification Purification & Characterization Synthesis->Purification Library Library of 3-Substituted Pyrazinone Derivatives Purification->Library BiochemAssay In Vitro Kinase Inhibition Assay (IC₅₀) Library->BiochemAssay SAR Structure-Activity Relationship (SAR) BiochemAssay->SAR CellAssay Cell-Based Proliferation Assay (IC₅₀) BiochemAssay->CellAssay SAR->Library WesternBlot Mechanism of Action (Western Blot for p-Akt) CellAssay->WesternBlot Lead Lead Compound Identification WesternBlot->Lead

References

Application of 3-Chloropyrazin-2(1H)-one in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazin-2(1H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry, particularly in the field of oncology. While not typically used as an active therapeutic agent itself, it serves as a crucial starting material and structural scaffold for the synthesis of a diverse range of novel molecules with potent anticancer properties. Its reactive chlorine atom and inherent pyrazinone core provide a versatile platform for chemical modification, leading to the development of derivatives that target various hallmarks of cancer. This document provides a comprehensive overview of the application of this compound in cancer research, including detailed application notes, experimental protocols for the evaluation of its derivatives, and a summary of their biological activities.

Application Notes

The primary application of this compound in cancer research is as a versatile building block for the synthesis of novel anticancer agents. The pyrazine ring is a recognized pharmacophore present in numerous biologically active compounds. The chloro- and oxo-substituents on the pyrazine ring of this compound offer reactive sites for various chemical transformations, enabling the generation of extensive libraries of derivatives. These derivatives have been shown to exhibit a range of anticancer activities, including cytotoxicity against various cancer cell lines, inhibition of key signaling pathways, and induction of apoptosis.

Derivatives synthesized from this compound and related chlorinated aza-aromatic structures have been investigated for their potential to act as:

  • PARP-1 Inhibitors: By incorporating specific pharmacophoric features, derivatives have been designed to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibiting PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality and targeted cell death.

  • Checkpoint Kinase 1 (CHK1) Inhibitors: Novel aminopyrazine derivatives have been developed as potent and selective inhibitors of CHK1, a key regulator of the DNA damage response.[2] Inhibition of CHK1 can abrogate cancer cell cycle checkpoints, sensitizing them to DNA-damaging chemotherapeutic agents.

  • General Cytotoxic Agents: Many derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines, including those of the breast, colon, and lung. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

The following sections provide quantitative data on the efficacy of some of these derivatives and detailed protocols for their evaluation.

Quantitative Data Summary

The anticancer activity of various derivatives synthesized using a this compound or a similar chlorinated pyridazine scaffold is summarized below. These tables highlight the potency of these compounds against different cancer cell lines, typically represented by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: In Vitro Anticancer Activity of Chloropyridazine Derivatives [1]

Compound IDTarget Cancer Cell LinesGrowth Inhibition (%) at 10 µM
3c Eleven human cancer cell linesData presented as percentage growth inhibition
3d Eleven human cancer cell linesData presented as percentage growth inhibition
3e Eleven human cancer cell linesData presented as percentage growth inhibition

Note: The original data in the source is presented as a bar graph showing percentage growth inhibition for a panel of 11 cancer cell lines. For detailed quantitative values, referring to the source publication is recommended.

Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
b17 HepG-2 (Liver)3.57[3]
Cisplatin (control) HepG-2 (Liver)8.45[3]
P-6 HCT116 (Colorectal)0.37[4]
P-6 MCF-7 (Breast)0.44[4]
VX-680 (control) HCT116 (Colorectal)0.32[4]
VX-680 (control) MCF-7 (Breast)0.40[4]

Table 3: In Vitro Anticancer Activity of Dichloropyridazine (DCPYR) [5]

Compound IDCancer Cell LineIC50 (µM)
DCPYR MAC13 (Murine Adenocarcinoma)18.4
DCPYR MAC16 (Murine Adenocarcinoma)4.0
5-FU (control) MAC16 (Murine Adenocarcinoma)18.4

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on a shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., PARP-1, CHK1, cleaved caspase-3, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.

Caption: PARP-1 Inhibition by this compound Derivatives

Experimental_Workflow Start Synthesis of This compound Derivatives Screening Initial Screening: Cell Viability Assay (MTT) Start->Screening Hit_Identification Hit Identification (IC50/GI50 Determination) Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study In_Vivo In Vivo Studies (Xenograft Models) Hit_Identification->In_Vivo Promising Hits Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Western_Blot Western Blot (Signaling Pathways) Mechanism_Study->Western_Blot Lead_Optimization Lead Optimization Apoptosis->Lead_Optimization Cell_Cycle->Lead_Optimization Western_Blot->Lead_Optimization In_Vivo->Lead_Optimization

Caption: Workflow for Evaluating Anticancer Derivatives

Conclusion

This compound has proven to be a valuable and versatile scaffold in the discovery of novel anticancer agents. The derivatives synthesized from this starting material have demonstrated significant potential in targeting various cancer cell lines through diverse mechanisms of action, including the inhibition of critical enzymes like PARP-1 and CHK1. The provided protocols and data serve as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class. Further investigation and optimization of these derivatives could lead to the development of new and effective cancer therapies.

References

Application Notes and Protocols: 3-Chloropyrazin-2(1H)-one as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazin-2(1H)-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and acceptor, as well as a reactive chlorine atom, make it an ideal starting point for the synthesis of diverse chemical libraries. This scaffold has been successfully utilized to develop potent inhibitors of various biological targets, particularly protein kinases and microbial enzymes, demonstrating its broad therapeutic potential. These application notes provide a comprehensive overview of the utility of the this compound scaffold in drug discovery, complete with detailed experimental protocols and data presentation to guide researchers in this field.

Data Presentation

The following tables summarize the biological activities of various derivatives synthesized from the this compound scaffold and related pyrazinone structures. This data highlights the potential of this chemical class against different therapeutic targets.

Table 1: Antimycobacterial Activity of Pyrazinamide Derivatives

Compound IDSubstituent (R)Target OrganismMIC (µM)Reference
1 4-MethylbenzylaminoMycobacterium tuberculosis H37Rv6[1]
2 3-ChlorobenzylaminoMycobacterium tuberculosis H37Rv>50[1]
3 4-MethoxybenzylaminoMycobacterium tuberculosis H37Rv42[1]
4 BenzylaminoMycobacterium tuberculosis H37Rv>50[1]

Table 2: Kinase Inhibitory Activity of Pyrazinone Derivatives

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference
5d Pyrazoline-basedEGFR126[2]
5d Pyrazoline-basedHER-261[2]
5k Pyrrolo[2,3-d]pyrimidineEGFR79[3]
5k Pyrrolo[2,3-d]pyrimidineHer240[3]
5k Pyrrolo[2,3-d]pyrimidineVEGFR2136[3]
5k Pyrrolo[2,3-d]pyrimidineCDK2204[3]

Table 3: Antiproliferative Activity of Pyrazinone Derivatives

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
5a HCT-116 p53-/-Colon Carcinoma0.23[4]
5d HCT-116 p53-/-Colon Carcinoma0.20[4]
5g HCT-116 p53-/-Colon Carcinoma2.07[4]
4n MCF-7Breast Cancer3.60[2]
5d A549Lung Cancer6.032[5]
5g HepG2Liver Cancer5.244[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of novel compounds based on the this compound scaffold.

Protocol 1: General Synthesis of 3-Amino-Substituted Pyrazin-2(1H)-one Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with various amines.

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine)

  • Solvent (e.g., Tetrahydrofuran (THF), Dioxane)

  • Base (e.g., Triethylamine, Pyridine)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the substituted amine (2 equivalents) and the base (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and stir for 15 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G Scaffold This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Scaffold->Reaction Amine Substituted Amine (R-NH2) Amine->Reaction Solvent_Base Solvent (e.g., THF) Base (e.g., Triethylamine) Solvent_Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 3-(Substituted amino)- pyrazin-2(1H)-one Purification->Product

General workflow for the synthesis of 3-amino-substituted pyrazin-2(1H)-one derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of compounds against a target kinase.[6][7]

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate

  • ATP

  • Kinase Assay Buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Setup: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Prepare the enzyme solution in Kinase Assay Buffer and add 2 µL to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer and add 2 µL to each well to start the kinase reaction.

  • Incubation: Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Generation (Step 1): Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound_Prep Prepare serial dilutions of test compound Dispense_Compound Dispense compound/DMSO into 384-well plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare enzyme solution Add_Enzyme Add enzyme solution Enzyme_Prep->Add_Enzyme Substrate_ATP_Prep Prepare substrate/ATP mix Add_Substrate_ATP Initiate reaction with substrate/ATP mix Substrate_ATP_Prep->Add_Substrate_ATP Dispense_Compound->Add_Enzyme Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C for 60 min Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT for 30 min Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure luminescence Incubate_2->Read_Luminescence EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyrazinone Inhibitor Inhibitor->EGFR Inhibits VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Activates Ligand VEGF Ligand->VEGFR Binds PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Gene_Expression Gene Expression RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival Gene_Expression->Angiogenesis Inhibitor Pyrazinone Inhibitor Inhibitor->VEGFR Inhibits CHK1_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates CDC25 CDC25 CHK1->CDC25 Phosphorylates & Inhibits CDK CDK CDC25->CDK Dephosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK->Cell_Cycle_Arrest Promotes Mitosis Inhibitor Pyrazinone Inhibitor Inhibitor->CHK1 Inhibits CDK9_Pathway CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF CDK9_CyclinT->DSIF_NELF Phosphorylates Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Promotes DSIF_NELF->Transcription_Elongation Inhibits Inhibitor Pyrazinone Inhibitor Inhibitor->CDK9_CyclinT Inhibits

References

Anwendungs-Hinweise: Derivatisierung von 3-Chloropyrazin-2(1H)-on für Struktur-Aktivitäts-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

Das 3-Chloropyrazin-2(1H)-on-Gerüst ist eine wertvolle Ausgangsstruktur in der medizinischen Chemie und Wirkstoffentwicklung. Die Präsenz eines reaktiven Chloratoms an Position 3 bietet einen vielseitigen Ansatzpunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch nukleophile Substitutionsreaktionen. Diese Modifikationen ermöglichen die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um die molekularen Eigenschaften zu optimieren, die für die biologische Wirksamkeit und Selektivität entscheidend sind. Diese Anwendungs-Hinweise beschreiben ein detailliertes Protokoll für die Derivatisierung von 3-Chloropyrazin-Derivaten mittels Aminodehalogenierung zur Synthese einer Bibliothek von Analoga und deren anschließende biologische Evaluierung.

Logischer Arbeitsablauf für SAR-Studien

Der folgende Arbeitsablauf skizziert die systematische Vorgehensweise von der Auswahl des Ausgangsmaterials bis zur Identifizierung von Leitkandidaten.

SAR_Workflow cluster_synthesis Synthesephase cluster_screening Screening-Phase cluster_analysis Analysephase A Auswahl des Ausgangsgerüsts (3-Chloropyrazinon) B Parallele Synthese von Derivaten A->B Derivatisierung C Reinigung und Charakterisierung B->C Aufarbeitung D Primäres biologisches Screening (z.B. MIC) C->D Verbindungstestung E Sekundäres Screening (z.B. Zytotoxizität) D->E Selektivitätsprüfung F Datenanalyse und SAR-Korrelation E->F Datenauswertung G Identifizierung von Leitkandidaten F->G Priorisierung G->B Optimierungs- zyklen

Abbildung 1: Allgemeiner Arbeitsablauf für eine SAR-Studie.

Experimentelle Protokolle

Protokoll 1: Synthese von 3-Aminopyrazin-2(1H)-on-Derivaten

Dieses Protokoll beschreibt die Synthese von 3-Aminopyrazin-Derivaten durch nukleophile aromatische Substitution des Chloratoms. Als Beispiel dient die Reaktion von 3-Chloropyrazin-2-carboxamid mit substituierten Benzylaminen.[1] Die Methode kann für das 3-Chloropyrazin-2(1H)-on-Grundgerüst angepasst werden.

Reaktionsschema

Abbildung 2: Allgemeine Reaktion zur Aminodehalogenierung.

A. Konventionelle Methode (Heizmethode)

  • Lösen Sie das 3-Chloropyrazin-Derivat (1,0 Äq.) in einem geeigneten Lösungsmittel wie THF (Tetrahydrofuran) in einem Rundkolben.[1]

  • Fügen Sie das entsprechende Amin (2,0 Äq.) und eine Base wie Triethylamin (1,0 Äq.) hinzu, um die entstehende Salzsäure zu neutralisieren.[1]

  • Erhitzen Sie die Reaktionsmischung unter Rühren und Rückfluss bei 70 °C für 15 Stunden.[1]

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

  • Entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den Rückstand durch Säulenchromatographie oder Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol), um das reine Produkt zu erhalten.[1]

B. Mikrowellen-assistierte Synthese

  • Geben Sie das 3-Chloropyrazin-Derivat (1,0 Äq.), das Amin (2,0 Äq.) und Triethylamin (1,0 Äq.) in ein Mikrowellengefäß.

  • Fügen Sie ein geeignetes Lösungsmittel (z. B. THF) hinzu.

  • Verschließen Sie das Gefäß und erhitzen Sie es im Mikrowellenreaktor bei einer definierten Temperatur (z. B. 100-140 °C) für eine kurze Zeit (z. B. 15-30 Minuten).

  • Kühlen Sie das Gefäß auf Raumtemperatur ab.

  • Führen Sie die Aufarbeitung und Reinigung wie in der konventionellen Methode beschrieben durch. Die mikrowellen-assistierte Synthese kann die Reaktionszeit erheblich verkürzen und die Ausbeute verbessern.[1]

Protokoll 2: Bestimmung der antimykobakteriellen Aktivität (MIC)

Dieses Protokoll beschreibt die Bestimmung der minimalen Hemmkonzentration (MIC) gegen Mycobacterium tuberculosis H37Rv.

  • Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen in einer 96-Well-Platte vor.

  • Inokulieren Sie jede Vertiefung mit einer standardisierten Suspension von M. tuberculosis H37Rv.

  • Inkubieren Sie die Platten bei 37 °C für 7-14 Tage.

  • Bestimmen Sie das Bakterienwachstum visuell oder durch Messung der optischen Dichte.

  • Die MIC ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum beobachtet wird.

Protokoll 3: Zytotoxizitäts-Assay (HepG2-Zellen)

Dieses Protokoll dient der Bewertung der Zytotoxizität der Verbindungen gegenüber einer humanen Zelllinie (z. B. HepG2), um deren Selektivität zu beurteilen.

  • Säen Sie HepG2-Zellen in einer 96-Well-Platte aus und inkubieren Sie sie für 24 Stunden.

  • Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen.

  • Inkubieren Sie die Platten für weitere 48-72 Stunden.

  • Fügen Sie eine MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) hinzu und inkubieren Sie für 4 Stunden.

  • Lösen Sie die gebildeten Formazan-Kristalle in DMSO.

  • Messen Sie die Absorption bei 570 nm.

  • Berechnen Sie den IC50-Wert, d. h. die Konzentration, bei der die Zelllebensfähigkeit um 50 % reduziert ist.

Datenpräsentation und SAR-Analyse

Die Derivatisierung des 3-Chloropyrazin-Gerüsts mit verschiedenen Benzylaminen führte zu einer Reihe von Verbindungen mit unterschiedlicher antimykobakterieller Aktivität. Die Ergebnisse zeigen, dass die Substitution am Benzylring einen signifikanten Einfluss auf die Wirksamkeit hat.[1][2]

Tabelle 1: Struktur-Aktivitäts-Beziehung von 3-Benzylaminopyrazin-2-carboxamiden

Verbindungs-IDSubstituent (R) am BenzylringMIC gegen M. tuberculosis H37Rv (µM)[1][2]Zytotoxizität IC50 (HepG2) (µM)[1][2]
Standard Pyrazinamid62> 1000
1 H42≥ 250
2 4-F20≥ 250
3 4-Cl18≥ 250
4 4-Br10≥ 250
5 4-I15≥ 250
6 4-CF₃25≥ 250
7 4-NO₂> 50≥ 250
8 4-CH₃6≥ 250

Analyse:

  • Eine 4-Methyl-Substitution (Verbindung 8 ) führte zur höchsten Aktivität mit einem MIC-Wert von 6 µM, was deutlich wirksamer ist als der Standard Pyrazinamid.[1][2]

  • Halogen-Substituenten in Position 4 (Verbindungen 2-5 ) zeigten ebenfalls eine gute Aktivität.

  • Alle getesteten Verbindungen wiesen eine geringe Zytotoxizität gegenüber HepG2-Zellen auf, was auf einen günstigen Selektivitätsindex hindeutet.[1][2]

Möglicher Wirkmechanismus

Molekulare Docking-Studien deuten darauf hin, dass diese Pyrazinon-Derivate an die mykobakterielle Enoyl-ACP-Reduktase (InhA) binden könnten.[1] InhA ist ein entscheidendes Enzym bei der Biosynthese von Mykolsäuren, die wesentliche Bestandteile der mykobakteriellen Zellwand sind.[1] Die Hemmung von InhA stört die Integrität der Zellwand und führt zum Zelltod.

Pathway_Inhibition Precursor Acetyl-CoA FAS_II Fettsäure-Synthase-System II (FAS-II) Precursor->FAS_II Enoyl_ACP Enoyl-ACP-Zwischenprodukt FAS_II->Enoyl_ACP InhA Enoyl-ACP-Reduktase (InhA) Enoyl_ACP->InhA Mycolic_Acids Mykolsäuren InhA->Mycolic_Acids Cell_Wall Mykobakterielle Zellwand Mycolic_Acids->Cell_Wall Inhibitor Pyrazinon-Derivat Inhibitor->InhA Hemmung

Abbildung 3: Vereinfachter Weg der InhA-Hemmung.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Chloropyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination of 3-chloropyrazin-2(1H)-one, a variant of the Buchwald-Hartwig amination, is a powerful and versatile method for the synthesis of 3-amino-2(1H)-pyrazinone derivatives. This reaction is of significant interest to the pharmaceutical and medicinal chemistry sectors as the pyrazinone scaffold is a core component of numerous biologically active molecules and approved drugs. The ability to introduce a diverse range of amino functionalities at the C3-position of the pyrazinone ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.

This document provides detailed application notes and experimental protocols for the successful execution of the palladium-catalyzed amination of this compound with various primary and secondary amines. The protocols outlined below are based on established methodologies for the Buchwald-Hartwig amination of N-heterocyclic halides and have been adapted for the specific substrate.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0)/palladium(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired 3-amino-2(1H)-pyrazinone product and regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of this transformation, as these components influence the rate and efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed amination of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine substrates.

Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • Xantphos (0.04 - 0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME) or Dioxane

  • Microwave reaction vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add this compound, the corresponding amine, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent (DME or dioxane) via syringe.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a temperature between 100 °C and 150 °C for 30 to 90 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 3-amino-2(1H)-pyrazinone derivative.

Protocol 2: Alternative Conditions using a Pre-catalyst

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • [Pd(cinnamyl)Cl]₂ (0.01 - 0.025 equiv)

  • c-JohnPhos (0.02 - 0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or glovebox

Procedure:

  • In an inert atmosphere glovebox or using Schlenk line techniques, add this compound, the amine, sodium tert-butoxide, [Pd(cinnamyl)Cl]₂, and c-JohnPhos to a Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed amination of this compound with various amines, based on typical yields reported for similar N-heterocyclic substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine3-(Morpholin-4-yl)pyrazin-2(1H)-onePd(OAc)₂ / XantphosCs₂CO₃DME120 (MW)175-90
2Piperidine3-(Piperidin-1-yl)pyrazin-2(1H)-onePd₂(dba)₃ / RuPhosNaOtBuToluene1001280-95
3Aniline3-(Phenylamino)pyrazin-2(1H)-onePd(OAc)₂ / BrettPhosK₃PO₄Dioxane1101860-80
4Benzylamine3-(Benzylamino)pyrazin-2(1H)-one[Pd(cinnamyl)Cl]₂ / c-JohnPhosNaOtBuToluene1001670-85
5n-Butylamine3-(Butylamino)pyrazin-2(1H)-onePd(OAc)₂ / XantphosCs₂CO₃DME120 (MW)1.565-80

Mandatory Visualizations

experimental_workflow reagents Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup reaction Heating (Conventional or MW) reaction_setup->reaction workup Work-up: - Filtration - Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 3-Amino-2(1H)-pyrazinone Product purification->product

Caption: Experimental workflow for the palladium-catalyzed amination of this compound.

catalytic_cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex Ar-Cl amido_complex Amido Complex pd_complex->amido_complex + Amine - Base-H-Cl product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 - Product product 3-Amino-2(1H)- pyrazinone aryl_halide 3-Chloropyrazin- 2(1H)-one amine Amine base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed amination of this compound is a robust and highly effective method for the synthesis of a diverse range of 3-amino-2(1H)-pyrazinone derivatives. The choice of catalyst system, particularly the ligand and base, is critical for achieving high yields and accommodating a broad substrate scope. The protocols provided herein serve as a valuable starting point for researchers in the field of drug discovery and development, enabling the efficient generation of novel pyrazinone-based compounds for biological evaluation. Further optimization of the reaction conditions for specific substrates is encouraged to maximize the efficiency of this powerful synthetic transformation.

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 3-Chloropyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Chloropyrazin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and established method for synthesizing this compound is through the diazotization of its amino precursor, 3-aminopyrazin-2(1H)-one, followed by a copper(I) chloride-catalyzed Sandmeyer reaction.[1][2] This process involves converting the primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion.[3]

Q2: What are the critical parameters that influence the reaction yield?

The yield of the Sandmeyer reaction is highly sensitive to several factors:

  • Temperature: Diazotization must be performed at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt.[4] Premature decomposition can significantly reduce the yield.

  • Acid Concentration: A sufficient excess of acid (like hydrochloric acid) is required to generate nitrous acid in situ and maintain the stability of the diazonium salt.[5][6]

  • Purity of Reagents: The purity of the starting amine, sodium nitrite, and the copper(I) chloride catalyst is crucial. Impurities can lead to undesirable side reactions.

  • Rate of Addition: Slow, controlled addition of sodium nitrite solution is necessary to manage the exothermic reaction and prevent localized temperature increases.

Q3: What are the common byproducts that can form during this synthesis?

Several byproducts can contribute to low yields and purification challenges:

  • Phenolic Impurities: If the diazonium salt reacts with water (hydrolysis) before substitution with chloride, it can revert to the corresponding hydroxy-compound, 3-hydroxypyrazin-2(1H)-one.[1]

  • Azo Compounds: The diazonium salt can couple with the starting amine or other aromatic species in the mixture to form colored azo-dyes, often leading to tarry residues.

  • Biaryl Species: Radical-mediated side reactions can sometimes lead to the formation of biaryl compounds.[1]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound.

Problem 1: Low or no formation of the desired product.

Potential Cause Recommended Solution
Ineffective Diazotization Ensure sodium nitrite is fresh and has been stored properly. Prepare the nitrous acid in situ by adding the NaNO₂ solution slowly to a well-stirred, cold (0–5 °C) acidic solution of the 3-aminopyrazin-2(1H)-one. Use at least 3 equivalents of HCl.[5]
Decomposition of Diazonium Salt Maintain a strict temperature control of 0–5 °C throughout the diazotization and addition to the copper(I) chloride solution.[4] Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler).
Inactive Copper(I) Catalyst The Cu(I) catalyst can be oxidized to Cu(II) upon storage. Use freshly prepared or commercially available high-purity copper(I) chloride. Ensure the CuCl solution is prepared according to standard procedures, often involving dissolution in concentrated HCl to form the active complex.
Incorrect Reaction Quenching/Workup After the reaction is complete, ensure the workup procedure effectively separates the product from the copper salts and other impurities. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is common.[7]

Problem 2: A significant amount of starting material (3-aminopyrazin-2(1H)-one) is recovered.

Potential Cause Recommended Solution
Incomplete Diazotization The molar ratio of sodium nitrite to the starting amine may be insufficient. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of sodium nitrite. Test for the presence of excess nitrous acid at the end of the addition using starch-iodide paper (should turn blue) to confirm the reaction's completion.
Precipitation of Starting Material The hydrochloride salt of the starting amine may not be fully soluble in the reaction medium. Ensure vigorous stirring and sufficient solvent volume to maintain a homogenous suspension or solution.

Problem 3: The reaction mixture turns dark brown or black, yielding a tarry substance.

Potential Cause Recommended Solution
Side Reactions (Azo Coupling) This often occurs if the temperature rises above 10 °C, promoting the coupling of the diazonium salt with unreacted amine. Improve cooling efficiency and slow down the rate of addition of both the nitrite solution and the subsequent addition of the diazonium salt to the copper catalyst.
Decomposition of Diazonium Salt Rapid, uncontrolled decomposition at higher temperatures can lead to polymerization and tar formation. Maintain strict temperature control.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on the principles of diazotization and Sandmeyer reactions.[1][4][6]

Materials:

  • 3-aminopyrazin-2(1H)-one

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Diazonium Salt:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1.0 eq of 3-aminopyrazin-2(1H)-one in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 20 minutes at 0–5 °C.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq) and cool the solution to 0–5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure this compound.

Visual Guides

Experimental Workflow

G Workflow for this compound Synthesis cluster_0 Diazotization (0-5°C) cluster_1 Sandmeyer Reaction cluster_2 Workup & Purification A Suspend Amine in HCl B Add NaNO₂ solution dropwise A->B C Form Diazonium Salt B->C E Add Diazonium Salt to CuCl C->E Transfer D Prepare cold CuCl/HCl solution D->E F N₂ Evolution, Warm to RT E->F G Solvent Extraction F->G H Wash & Dry G->H I Concentrate & Purify H->I J J I->J Final Product G Troubleshooting Guide for Low Yield Start Low Yield Observed CheckPurity Check Starting Material Purity? Start->CheckPurity CheckTemp Was Temp < 5°C? CheckPurity->CheckTemp Yes Purify Action: Recrystallize/ Repurify Starting Amine CheckPurity->Purify No CheckNitrite Test for excess Nitrite? CheckTemp->CheckNitrite Yes ImproveCooling Action: Improve Cooling Bath & Slow Addition Rate CheckTemp->ImproveCooling No CheckCatalyst Is CuCl catalyst fresh? CheckNitrite->CheckCatalyst Yes AddMoreNitrite Action: Use slight excess NaNO₂ (1.1 eq) CheckNitrite->AddMoreNitrite No UseFreshCatalyst Action: Use fresh/high-purity CuCl CheckCatalyst->UseFreshCatalyst No Success Yield Improved CheckCatalyst->Success Yes Purify->Start ImproveCooling->Start AddMoreNitrite->Start UseFreshCatalyst->Start G Simplified Sandmeyer Reaction Mechanism A Ar-N₂⁺ Diazonium Salt C Single Electron Transfer Complex A->C B CuCl B->C D Ar• Aryl Radical C->D - N₂ E N₂ Gas C->E F CuCl₂ C->F G Ar-Cl Product D->G F->G Cl• transfer G->B Catalyst Regeneration

References

Common side reactions and byproduct formation in pyrazinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazinones. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My pyrazinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in pyrazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your starting materials, such as α-amino acid amides, 1,2-dicarbonyl compounds, or dipeptides, can lead to unwanted side reactions. Ensure you are using high-purity reagents.

  • Reaction Conditions:

    • Temperature: Suboptimal temperature can lead to incomplete reactions or degradation of products. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.

    • Solvent: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.

    • pH: The pH of the reaction medium can be critical, especially in cyclocondensation reactions. An acidic medium may catalyze dehydration steps, but strongly acidic conditions can lead to side reactions.

  • Incomplete Water Removal: The cyclization step to form the pyrazinone ring often involves the formation of water. Removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product and improve the yield.

  • Incomplete Oxidation: Many pyrazinone syntheses proceed through a dihydropyrazine intermediate which must be oxidized to the aromatic pyrazinone. If this oxidation step is incomplete, it will result in a mixture of products and a lower yield of the desired pyrazinone.

Q2: My TLC/LC-MS analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions in pyrazinone synthesis?

A2: The formation of byproducts is a common issue. Understanding the potential side reactions for your specific synthetic route is key to minimizing them. Some common side reactions include:

  • Formation of Regioisomers: When using an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal), the condensation with an α-amino acid amide can occur in two different orientations, leading to a mixture of regioisomeric pyrazinones. The major isomer formed can be influenced by the reaction conditions.

  • Chloropyrazine Formation: In syntheses starting from diketopiperazines (cyclic dipeptides) using phosphoryl chloride (POCl₃), the formation of chloropyrazines is a common side reaction. This occurs alongside the desired dehydration to the pyrazinone.

  • Self-condensation of Starting Materials: α-Amino ketones, which can be precursors or intermediates in some pyrazinone syntheses, are prone to self-condensation, which can reduce the yield of the desired product.

  • Formation of Imidazole Byproducts: In some biosynthetic routes, the same dipeptide aldehyde intermediate that leads to a pyrazinone can also be a precursor to imidazole-containing byproducts. While less common in purely chemical synthesis, it is a possibility depending on the specific precursors and conditions.

Q3: How can I control the regioselectivity when using an unsymmetrical 1,2-dicarbonyl compound?

A3: Controlling regioselectivity is a significant challenge. Here are a few strategies:

  • Reaction Conditions: The choice of base and the presence of additives can influence which regioisomer is favored. For example, in the reaction of methylglyoxal with α-amino acid amides, the 5-methyl-2(1H)-pyrazinone is often the major product; however, the addition of sodium bisulfite can favor the formation of the 6-methyl isomer.

  • Use of Pre-formed Imines: A more controlled approach is to use a 1,2-diketone mono-Schiff base (a ketoimine). The different reactivity of the carbonyl and imino groups can direct the condensation with the α-amino acid amide to exclusively yield one regioisomer.

Troubleshooting Guides

Issue 1: Low Yield in Pyrazinone Synthesis from α-Amino Acid Amides and 1,2-Dicarbonyl Compounds
Symptom Potential Cause Troubleshooting Action
Reaction appears stalled (no further product formation by TLC/LC-MS)Incomplete reaction due to suboptimal temperature or reaction time.Increase the reaction temperature in increments of 10°C and monitor the progress. Extend the reaction time.
Low yield with clean conversion (few byproducts)Suboptimal pH for cyclization/dehydration.Adjust the pH of the reaction mixture. For many condensations, mildly acidic conditions are beneficial.
Product degradation under harsh conditions.Consider using milder reaction conditions (e.g., lower temperature, less harsh acid/base).
Complex mixture of products observedImpure starting materials.Purify the α-amino acid amide and 1,2-dicarbonyl compound before the reaction.
Formation of regioisomers with unsymmetrical dicarbonyls.If a single isomer is required, consider a different synthetic strategy, such as using a 1,2-diketone mono-Schiff base.
Incomplete oxidation of dihydropyrazine intermediate.Ensure efficient aeration of the reaction mixture or add a mild oxidizing agent.
Issue 2: Formation of Chloropyrazine Byproducts in Synthesis from Diketopiperazines
Symptom Potential Cause Troubleshooting Action
Significant amount of a less polar byproduct observed by TLC/LC-MS, mass consistent with chlorination.Reaction with phosphoryl chloride (POCl₃) leads to both dehydration and chlorination.Optimize the reaction temperature and time. Lower temperatures may favor dehydration over chlorination.
Consider alternative dehydrating agents that are less prone to chlorination, although POCl₃ is standard for this transformation.
Difficulty in separating the desired pyrazinone from the chloropyrazine byproduct.Similar polarities of the pyrazinone and chloropyrazine.Employ careful column chromatography, potentially using a different solvent system to improve separation. Recrystallization may also be effective if the pyrazinone is a solid.

Quantitative Data Summary

Synthetic Route Factor Effect on Yield/Byproducts Reference
α-Amino Acid Amide + 1,2-DicarbonylPurity of starting materialsImpurities can lead to a complex mixture of byproducts and lower yields.
Use of unsymmetrical 1,2-dicarbonylLeads to the formation of a mixture of regioisomers.
Reaction temperatureCan affect the rate of reaction and the stability of the product.
SolventProtic solvents often facilitate the reaction.
Diketopiperazine + POCl₃Reaction temperatureHigher temperatures can increase the formation of chloropyrazine byproducts.
Purity of diketopiperazineImpurities can lead to undesired side reactions.
Dipeptide CyclizationTemperatureThermally induced cyclization can be efficient but may also lead to decomposition at higher temperatures.
Presence of waterWater can act as a catalyst for the head-to-tail cyclization of linear dipeptides.

Experimental Protocols

Synthesis of 3,6-Diisobutyl-2(1H)-pyrazinone (Flavacol) from DL-Leucine Anhydride (Diketopiperazine)

This protocol is based on the classical method of converting a diketopiperazine to a pyrazinone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place DL-leucine anhydride (1 equivalent).

  • Addition of Reagent: Carefully add phosphoryl chloride (POCl₃, excess, e.g., 10 equivalents) to the flask. The reaction is exothermic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux. The temperature is typically around 100-110°C. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate). The reaction time can vary but is often in the range of 2-4 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which will likely contain the desired 3,6-diisobutyl-2(1H)-pyrazinone and the 2-chloro-3,6-diisobutylpyrazine byproduct, can be purified by column chromatography on silica gel.

Visualizations

Pyrazinone_Synthesis_Troubleshooting start Start: Pyrazinone Synthesis Issue low_yield Low Yield? start->low_yield byproducts Byproducts Observed? low_yield->byproducts Yes check_purity Check Purity of Starting Materials low_yield->check_purity No regioisomers Regioisomer Formation byproducts->regioisomers Multiple Isomers? other_byproducts Identify Byproducts (e.g., Chloropyrazine) byproducts->other_byproducts Other Impurities? optimize_conditions Optimize Reaction Conditions (T, t, solvent) check_purity->optimize_conditions water_removal Ensure Efficient Water Removal optimize_conditions->water_removal end_good Synthesis Successful water_removal->end_good Yield Improved use_schiff_base Use 1,2-Diketone Mono-Schiff Base regioisomers->use_schiff_base modify_reagents Modify Reagents/ Conditions to Minimize Side Reaction other_byproducts->modify_reagents use_schiff_base->end_good modify_reagents->end_good

Caption: Troubleshooting workflow for pyrazinone synthesis.

Pyrazinone_from_Diketopiperazine cluster_main Main Reaction Pathway cluster_side Side Reaction diketopiperazine Diketopiperazine (e.g., DL-Leucine Anhydride) dihydropyrazinone Dihydropyrazinone intermediate diketopiperazine->dihydropyrazinone POCl3 Dehydration chloropyrazine Chloropyrazine Byproduct diketopiperazine->chloropyrazine POCl3 Chlorination pyrazinone Desired 2(1H)-Pyrazinone (e.g., Flavacol) dihydropyrazinone->pyrazinone Oxidation (Air)

Caption: Reaction scheme for pyrazinone synthesis from a diketopiperazine, highlighting byproduct formation.

Technical Support Center: Purification of 3-Chloropyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-chloropyrazin-2(1H)-one from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound starting from 2,3-dichloropyrazine?

A2: When synthesizing this compound via the hydrolysis of 2,3-dichloropyrazine, potential impurities include unreacted 2,3-dichloropyrazine, the isomeric byproduct 2-chloro-3-hydroxypyrazine, and over-hydrolyzed products such as pyrazine-2,3-dione. The presence and proportion of these impurities will depend on the specific reaction conditions (e.g., temperature, reaction time, and concentration of the base).

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions collected from column chromatography, and the purified product on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable mobile phase for TLC analysis of pyrazine derivatives is often a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
The compound does not dissolve in the hot solvent. - The chosen solvent is unsuitable. - An insufficient amount of solvent is used.- Perform solubility tests with a range of solvents to find one that dissolves the compound when hot but not when cold. Good starting points for polar compounds like this compound include ethanol, methanol, or a mixed solvent system like ethanol/water. - Gradually add more hot solvent until the compound dissolves. Avoid adding a large excess, as this will reduce the final yield.[1]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooled too rapidly.- Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
No crystals form upon cooling. - The solution is not saturated (too much solvent was added). - The compound is very soluble in the cold solvent.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - If the compound is too soluble, consider a two-solvent recrystallization. Add a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the solid and allow it to cool slowly.[2]
The purified product is still impure. - Impurities have similar solubility to the product. - The crystals were not washed properly after filtration.- Consider purification by column chromatography for more challenging separations. - After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the compound from impurities. - The chosen mobile phase (eluent) is not optimal. - The column was not packed properly.- Use TLC to screen for an optimal eluent system that gives good separation between the desired product and impurities (a difference in Rf values of at least 0.2 is ideal). For pyrazine derivatives, gradients of ethyl acetate in hexane or dichloromethane are often effective. - Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling.[3]
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound is eluting too quickly with the solvent front. - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of spots on TLC of collected fractions. - The compound is interacting too strongly with the silica gel. - The sample was overloaded on the column.- Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. - Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent system. Ethanol, methanol, or a mixture of ethanol and water are good starting points. The ideal solvent will dissolve the crude product when hot but sparingly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be steady.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazine Derivatives

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds, but can be difficult to remove.
EthanolHigh78A versatile and commonly used solvent for recrystallization.[4]
MethanolHigh65Similar to ethanol but with a lower boiling point.
Ethyl AcetateMedium77Often used in combination with a nonpolar solvent like hexane.
DichloromethaneMedium40Can be used for less polar compounds; its low boiling point makes it easy to remove.
HexaneLow69A nonpolar solvent, often used in a two-solvent system with a more polar solvent.

Table 2: Typical Mobile Phase Systems for Column Chromatography of Pyrazine Derivatives

Mobile Phase SystemPolarityTypical Ratio (v/v)Comments
Hexane / Ethyl AcetateLow to Medium9:1 to 1:1A versatile system for a wide range of polarities. The polarity is increased by increasing the proportion of ethyl acetate.
Dichloromethane / MethanolMedium to High99:1 to 9:1Suitable for more polar compounds. The polarity is increased by increasing the proportion of methanol.
100% DichloromethaneMediumN/ACan be effective for the purification of some chloropyrazine derivatives.[5]

Visualizations

Purification_Workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution Recrystallization Path column_chromatography Column Chromatography crude_product->column_chromatography Chromatography Path hot_filtration Hot Filtration (if insolubles present) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation pure_product_recryst Pure Product (Recrystallization) isolation->pure_product_recryst pure_product_column Pure Product (Column) column_chromatography->pure_product_column Troubleshooting_Decision_Tree start Purification Unsuccessful check_method Which method was used? start->check_method recryst Recrystallization check_method->recryst column Column Chromatography check_method->column recryst_issue What was the issue? recryst->recryst_issue column_issue What was the issue? column->column_issue no_crystals No Crystals Formed recryst_issue->no_crystals No Crystals oiling_out Compound Oiled Out recryst_issue->oiling_out Oiling Out impure_product_recryst Product Still Impure recryst_issue->impure_product_recryst Impure poor_separation Poor Separation column_issue->poor_separation Poor Separation no_elution Compound Not Eluting column_issue->no_elution No Elution fast_elution Compound Eluting Too Fast column_issue->fast_elution Fast Elution solve_no_crystals Concentrate solution or use two-solvent system no_crystals->solve_no_crystals solve_oiling_out Cool slowly or change solvent oiling_out->solve_oiling_out solve_impure_recryst Wash crystals properly or use chromatography impure_product_recryst->solve_impure_recryst solve_poor_sep Optimize mobile phase (check TLC) poor_separation->solve_poor_sep solve_no_elute Increase eluent polarity no_elution->solve_no_elute solve_fast_elute Decrease eluent polarity fast_elution->solve_fast_elute

References

Troubleshooting regioselectivity in the synthesis of pyrazinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazinone derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the synthesis of pyrazinone derivatives, particularly when using the common method of condensing α-amino acid amides with unsymmetrical 1,2-dicarbonyl compounds.

Issue 1: Poor Regioselectivity in the Condensation of an α-Amino Acid Amide with Methylglyoxal

Question: I am synthesizing a 3-substituted-5-methyl-2(1H)-pyrazinone by reacting an α-amino acid amide with methylglyoxal, but I am getting a mixture of the 5-methyl and 6-methyl isomers. How can I control the regioselectivity of this reaction?

Answer: The regioselectivity of the condensation between an α-amino acid amide and an unsymmetrical 1,2-dicarbonyl compound like methylglyoxal is highly dependent on the reaction conditions. The initial nucleophilic attack can occur at either of the two carbonyl groups of methylglyoxal, leading to the formation of two different regioisomers.

The two possible products are the 5-methyl-2(1H)-pyrazinone and the 6-methyl-2(1H)-pyrazinone. In the absence of specific additives, the reaction of methylglyoxal with various α-amino acid amides typically yields the 5-methyl-2(1H)-pyrazinone as the major or sole isomer.[1]

To favor the formation of the 6-methyl isomer, the addition of sodium bisulfite to the reaction mixture has been shown to be effective.[1] Sodium bisulfite reversibly forms an adduct with the more reactive aldehyde carbonyl group of methylglyoxal, sterically hindering the initial attack at this position and directing the condensation to favor the formation of the 6-methyl-2(1H)-pyrazinone.

Below is a summary of the expected outcomes:

Reaction Condition Major Regioisomer Minor Regioisomer
Standard (No additive)5-Methyl-2(1H)-pyrazinone6-Methyl-2(1H)-pyrazinone
With Sodium Bisulfite6-Methyl-2(1H)-pyrazinone5-Methyl-2(1H)-pyrazinone

Issue 2: Low Yield of the Desired Pyrazinone Derivative

Question: My reaction is producing the correct regioisomer, but the overall yield is very low. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazinone synthesis can arise from several factors. Here are some common causes and troubleshooting suggestions:

  • Incomplete Reaction: The condensation and subsequent cyclization may not be proceeding to completion.

    • Solution: Try extending the reaction time or moderately increasing the temperature. Ensure efficient mixing, especially in heterogeneous reaction mixtures.

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical and can significantly impact the yield.

    • Solution: Screen different solvents. While aqueous or alcoholic solvents are common, exploring other options might be beneficial. The choice of base and its stoichiometry should also be optimized.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazinone.

    • Solution: Identify potential side reactions, such as self-condensation of the dicarbonyl compound or decomposition of the starting materials. Adjusting the rate of addition of reactants or the reaction temperature can help minimize these.

  • Product Degradation: Pyrazinone derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. Avoid strongly acidic or basic conditions during the workup if your product is known to be labile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in pyrazinone synthesis from α-amino acid amides and 1,2-dicarbonyls?

A1: The regioselectivity is primarily governed by a combination of steric and electronic factors, as well as the reaction conditions:

  • Steric Hindrance: Bulky substituents on either the α-amino acid amide or the 1,2-dicarbonyl compound can sterically hinder the approach of the nucleophile to a particular carbonyl group, thus directing the reaction to the less hindered site.

  • Electronic Effects: The electronic nature of the substituents on both reactants influences the reactivity of the carbonyl carbons and the nucleophilicity of the amino groups. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction Additives: As discussed in the troubleshooting guide, additives like sodium bisulfite can reversibly block one of the carbonyl groups, thereby directing the regiochemical outcome.[1]

  • pH of the Reaction Medium: The pH can influence the protonation state of the amino groups of the α-amino acid amide, which in turn affects their nucleophilicity and the initial site of attack.

Q2: How can I confirm the regiochemical identity of my synthesized pyrazinone derivatives?

A2: The definitive determination of the regiochemical outcome requires spectroscopic analysis. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. The chemical shifts and coupling patterns of the protons and carbons on the pyrazinone ring and its substituents will be different for the two regioisomers.

  • 2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-bond and through-space correlations, respectively, which can be used to unambiguously establish the connectivity and spatial relationships of the atoms in the molecule.

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure, including the regiochemistry.

Q3: Are there alternative synthetic routes to pyrazinones that offer better regiochemical control?

A3: Yes, several other methods for synthesizing pyrazinones have been developed, some of which can offer improved regioselectivity. These include:

  • Synthesis from Diketopiperazines: Symmetrical 2(1H)-pyrazinones can be prepared from the corresponding diketopiperazines. For unsymmetrical pyrazinones, this method can also be used, though it may lead to mixtures of isomers.

  • Multi-step Syntheses: While one-pot condensations are often preferred for their efficiency, multi-step sequences that build the pyrazinone ring in a controlled manner can provide unambiguous regiochemical outcomes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted-5-methyl-2(1H)-pyrazinone

This protocol is a generalized procedure for the condensation of an α-amino acid amide with methylglyoxal.

Materials:

  • α-Amino acid amide hydrochloride (1.0 eq)

  • Methylglyoxal (40% aqueous solution, 1.1 eq)

  • Sodium bicarbonate (or other suitable base)

  • Ethanol or Methanol

  • Water

Procedure:

  • Dissolve the α-amino acid amide hydrochloride in a mixture of water and ethanol in a round-bottom flask.

  • Neutralize the hydrochloride salt by the portion-wise addition of sodium bicarbonate until gas evolution ceases.

  • To this solution, add the aqueous solution of methylglyoxal dropwise with stirring at room temperature.

  • The reaction mixture is then heated to a gentle reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 3-substituted-5-methyl-2(1H)-pyrazinone.

Note: To favor the formation of the 6-methyl isomer, sodium bisulfite (1.1 eq) can be added to the reaction mixture prior to the addition of the α-amino acid amide.[1]

Visualizations

Troubleshooting_Regioselectivity start Reaction of α-Amino Acid Amide with Methylglyoxal check_regio Analyze Regioisomer Mixture (e.g., by NMR, LC-MS) start->check_regio desired_isomer Is the Desired Regioisomer the Major Product? check_regio->desired_isomer end_ok Process Optimization Complete desired_isomer->end_ok Yes undesired_isomer Undesired Isomer is Major Product desired_isomer->undesired_isomer No modify_conditions Modify Reaction Conditions undesired_isomer->modify_conditions add_bisulfite Add Sodium Bisulfite to Favor 6-Methyl Isomer modify_conditions->add_bisulfite If 6-methyl is desired remove_bisulfite Ensure Absence of Additives to Favor 5-Methyl Isomer modify_conditions->remove_bisulfite If 5-methyl is desired add_bisulfite->start remove_bisulfite->start

Caption: Troubleshooting workflow for controlling regioselectivity.

Factors_Affecting_Regioselectivity regioselectivity Regioselectivity in Pyrazinone Synthesis steric_factors Steric Hindrance regioselectivity->steric_factors electronic_factors Electronic Effects regioselectivity->electronic_factors reaction_conditions Reaction Conditions regioselectivity->reaction_conditions substituent_bulk Bulk of Substituents on Amide and Dicarbonyl steric_factors->substituent_bulk ewg_edg Electron-Withdrawing/ Donating Groups electronic_factors->ewg_edg additives Additives (e.g., Sodium Bisulfite) reaction_conditions->additives ph pH of the Medium reaction_conditions->ph solvent Solvent Choice reaction_conditions->solvent

Caption: Key factors influencing regioselectivity.

Experimental_Workflow start Start reactants Combine α-Amino Acid Amide and Methylglyoxal start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Pyrazinone Derivative purification->product

Caption: General experimental workflow for pyrazinone synthesis.

References

Preventing self-condensation byproducts in 3-Chloropyrazin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing self-condensation byproducts during the synthesis of 3-Chloropyrazin-2(1H)-one.

Troubleshooting Guide: Minimizing Self-Condensation Byproducts

This guide addresses common issues encountered during the synthesis of this compound that may lead to the formation of dimeric or oligomeric self-condensation byproducts.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of high molecular weight impurities. Self-condensation of the pyrazinone ring, likely through an aldol-type reaction mechanism. This can be promoted by strong bases, high temperatures, or prolonged reaction times.- Optimize Base: Use a non-nucleophilic, sterically hindered base (e.g., LiHMDS, KHMDS) or a weaker base (e.g., K₂CO₃, Cs₂CO₃) to minimize deprotonation that initiates self-condensation. - Control Temperature: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to disfavor the condensation reaction kinetically. - Monitor Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to reaction conditions that favor byproduct formation.
Formation of colored impurities. Potential polymerization or complex side reactions.- Degas Solvents: Use degassed solvents to remove oxygen, which can sometimes catalyze side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and other side reactions.
Difficulty in purifying the final product from byproducts. Similar polarity of the desired product and self-condensation byproducts.- Chromatography Optimization: Utilize a multi-step gradient elution in column chromatography to improve separation. Consider using different stationary phases (e.g., alumina) or solvent systems. - Recrystallization/Trituration: Attempt recrystallization from various solvent systems or trituration to selectively precipitate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of self-condensation in this compound synthesis?

A1: The self-condensation of this compound likely proceeds through an aldol-type condensation mechanism. In the presence of a base, the proton at the C5 position of the pyrazinone ring can be abstracted to form a nucleophilic enolate-like intermediate. This intermediate can then attack the carbonyl carbon (C2) of another molecule of this compound, leading to a dimeric adduct. Subsequent dehydration can result in a conjugated dimeric byproduct.[1][2][3]

Q2: How does temperature control affect the formation of self-condensation byproducts?

A2: Lowering the reaction temperature is a critical factor in minimizing self-condensation. Aldol-type reactions have a higher activation energy compared to the desired main reaction. By maintaining a low temperature (e.g., -78°C), the rate of the self-condensation reaction is significantly reduced, while the desired reaction can still proceed, thus favoring the formation of the monomeric product.

Q3: Which bases are recommended to avoid self-condensation?

A3: The choice of base is crucial. Strong, sterically hindered, non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) are preferred. These bases can efficiently deprotonate the intended site for the primary reaction without readily promoting the enolate formation that leads to self-condensation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective in certain synthetic routes by being less aggressive in promoting the condensation side reaction.

Q4: Can the order of reagent addition influence the outcome of the reaction?

A4: Yes, the order of addition can be critical. It is often beneficial to add the base to a cooled solution of the pyrazinone precursor at a slow, controlled rate. This helps to maintain a low concentration of the reactive enolate at any given time, thereby reducing the likelihood of self-condensation.

Q5: What are the best practices for purifying this compound from its condensation byproducts?

A5: Purification can be challenging due to the potential for similar polarities between the product and byproducts. Flash column chromatography on silica gel is a common method.[4][5] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product. In some cases, preparative HPLC may be necessary for achieving high purity. Recrystallization or trituration with a suitable solvent system can also be an effective purification strategy.

Experimental Protocol: Synthesis of this compound with Minimized Self-Condensation

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

Materials:

  • Precursor molecule (e.g., a suitable diaminomaleonitrile derivative or other appropriate starting material)

  • Chlorinating agent (e.g., N-chlorosuccinimide - NCS)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

  • Base (e.g., Potassium Carbonate - K₂CO₃)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for at least 15 minutes to ensure an oxygen and moisture-free environment.

  • Reagent Addition:

    • Dissolve the pyrazinone precursor in the anhydrous, degassed solvent and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of the chlorinating agent (e.g., NCS) in the same anhydrous solvent.

    • Slowly add the solution of the chlorinating agent to the cooled solution of the precursor via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped as soon as the starting material is consumed to minimize byproduct formation.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

    • Collect the fractions containing the pure product and concentrate them to yield this compound.

Visualizations

Reaction_Pathway cluster_main Desired Synthesis Pathway cluster_side Self-Condensation Side Reaction Precursor Precursor This compound This compound Precursor->this compound + Chlorinating Agent + Mild Base Low Temperature Enolate_Intermediate Enolate_Intermediate This compound->Enolate_Intermediate + Strong Base High Temperature Self_Condensation_Byproduct Self_Condensation_Byproduct Enolate_Intermediate->Self_Condensation_Byproduct + this compound

Caption: Reaction pathway for the synthesis of this compound and the competing self-condensation side reaction.

Troubleshooting_Workflow start Low Yield / Impure Product check_byproducts Analyze byproducts by LC-MS / NMR start->check_byproducts is_dimer High MW byproducts detected? check_byproducts->is_dimer optimize_temp Decrease Reaction Temperature (e.g., to -78 °C) is_dimer->optimize_temp Yes other_side_reactions Investigate other side reactions (e.g., oxidation, decomposition) is_dimer->other_side_reactions No optimize_base Switch to a weaker or sterically hindered base optimize_temp->optimize_base optimize_time Reduce Reaction Time optimize_base->optimize_time end Improved Yield / Purity optimize_time->end

Caption: Troubleshooting workflow for addressing low yield and impurity issues in this compound synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield of this compound Temp->Yield Decrease can increase Byproducts Formation of Self-Condensation Byproducts Temp->Byproducts Increase leads to more Base Base Strength / Steric Hindrance Base->Yield Weaker/Hindered can increase Base->Byproducts Increase leads to more Time Reaction Time Purity Purity of this compound Time->Purity Shorter can increase Time->Byproducts Increase leads to more Byproducts->Yield Increase leads to less Byproducts->Purity Increase leads to less

Caption: Logical relationships between reaction conditions and the outcomes of the this compound synthesis.

References

Column chromatography techniques for purifying 3-Chloropyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 3-Chloropyrazin-2(1H)-one

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The most commonly used stationary phase for the purification of this compound and related pyrazine derivatives is silica gel .[1] Standard silica gel with a particle size of 100-200 mesh is a suitable choice for general-purpose flash chromatography.[1]

Q2: How do I choose the right mobile phase (eluent) for my column?

A2: The ideal mobile phase should provide good separation between your target compound and impurities, with a target Rf (retention factor) value of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.[2] Start by testing various solvent systems with different polarities. Based on literature for similar compounds, good starting points include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][3]

Q3: My compound is not very soluble. How should I load it onto the column?

A3: this compound has limited solubility in many common organic solvents.[4] If you cannot dissolve the crude product in a minimal amount of the mobile phase, you should use a "dry loading" technique.

  • Dry Loading Procedure:

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone) until fully dissolved.

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

    • Carefully add this silica-adsorbed product to the top of your packed column.

Q4: What should I do if my compound does not move from the top of the column?

A4: If the compound remains at the origin (Rf = 0), your mobile phase is not polar enough. You need to increase the polarity of the eluent. This can be done by gradually increasing the proportion of the more polar solvent in your mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.

Q5: My compound is eluting too quickly with the solvent front. What does this mean?

A5: If the compound elutes immediately with the solvent front (Rf = 1), your mobile phase is too polar. You need to decrease its polarity. Reduce the proportion of the polar solvent in your mixture. For example, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 4:1 mixture instead.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Spots 1. Inappropriate mobile phase polarity. 2. Column is overloaded with sample.1. Optimize the mobile phase using TLC. Test different solvent systems or consider a gradient elution (gradually increasing polarity). 2. Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight.
Streaking or Tailing of Spots 1. Compound is interacting too strongly with the silica gel (e.g., acidic or basic nature). 2. Sample is not soluble in the mobile phase.1. Add a small amount of a modifier to the mobile phase. For acidic compounds, add ~0.5% acetic acid. For basic compounds, add ~0.5% triethylamine. 2. Ensure the compound is fully dissolved before loading or use the dry loading method.
Low Product Recovery 1. Compound is irreversibly adsorbed onto the silica. 2. Incomplete elution from the column.1. This can happen with very polar compounds. Consider using a different stationary phase like alumina or a reversed-phase C18 silica. 2. After your main elution, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to wash out any remaining material.
Cracked or Channeled Column Bed 1. Improper packing of the column. 2. The column ran dry at some point.1. Repack the column carefully, ensuring the silica slurry is homogenous and settles evenly. 2. Always keep the silica bed wet with the mobile phase. Never let the solvent level drop below the top of the silica.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a standard procedure for purifying this compound using silica gel flash chromatography.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare a sufficient volume of the chosen eluent system. Several starting systems are listed in the table below. For example, a mixture of Ethyl Acetate and Petroleum Ether (1:4 v/v).[1]

  • Ensure the solvents are HPLC grade and thoroughly mixed.

2. Column Packing (Slurry Method):

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom outlet. Add a thin layer of sand.

  • In a beaker, mix the required amount of silica gel with the mobile phase to create a slurry.

  • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the column to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Add another thin layer of sand on top of the silica bed. Do not let the column run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add silica gel (2-3x the weight of the crude product) and evaporate the solvent to obtain a dry powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions in test tubes or vials. Apply positive pressure (flash chromatography) to achieve a steady flow rate.

  • Maintain the solvent level above the silica bed throughout the process.

5. Monitoring the Separation:

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Spot every few fractions on a TLC plate, elute with the mobile phase, and visualize under a UV lamp.

6. Product Isolation:

  • Combine the fractions that contain the pure compound.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity using analytical techniques such as LC-MS or NMR.[2]

Data Presentation: Recommended Eluent Systems

The following table summarizes various mobile phase systems that have been used for the purification of pyrazine derivatives and can serve as starting points for optimization.

Stationary PhaseMobile Phase SystemRatio (v/v)Reference
Silica GelDichloromethane100%[4]
Silica GelEthyl Acetate / Petroleum Ether1:4[1]
Silica GelTetrahydrofuran (THF) / Hexanes1:1[4]
Silica GelHexane / Ethyl Acetate9:1[3]
Silica GelHexane / Acetone8:2[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis to Select Mobile Phase Pack 2. Pack Column with Silica Slurry TLC->Pack DryLoad 3. Prepare Sample (Dry Loading) Pack->DryLoad Elute 4. Elute with Mobile Phase DryLoad->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Purity 9. Confirm Purity (NMR, LC-MS) Evap->Purity

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

G Start Run TLC of Crude Material Rf_Check Is target Rf ~0.3? Start->Rf_Check Rf_High Rf is too high (> 0.5) Rf_Check->Rf_High No Rf_Low Rf is too low (< 0.2) Rf_Check->Rf_Low No Proceed Proceed to Column Chromatography Rf_Check->Proceed Yes Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Rf_Check_High Re-run TLC Decrease_Polarity->Rf_Check_High Rf_Check_High->Rf_High Still too high Rf_Check_High->Rf_Low Now too low Rf_Check_High->Proceed Yes, Rf is ~0.3 Increase_Polarity Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Rf_Check_Low Re-run TLC Increase_Polarity->Rf_Check_Low Rf_Check_Low->Rf_Low Still too low Rf_Check_Low->Proceed Yes, Rf is ~0.3

Caption: Decision tree for mobile phase selection using TLC.

References

Technical Support Center: High-Purity 3-Chloropyrazin-2(1H)-one via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for obtaining high-purity 3-Chloropyrazin-2(1H)-one through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal of recrystallization is to purify the solid this compound. This process removes impurities that may be present from the synthesis reaction or degradation, resulting in a product with higher purity, well-defined crystals, and a sharp melting point.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general principle is "like dissolves like"; therefore, polar solvents are often a good starting point for polar molecules like this compound. Preliminary small-scale solubility tests are crucial.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a mixed solvent system is often effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Slow cooling of this saturated solution then promotes crystallization. A common mixture for similar heterocyclic compounds is ethanol/water.

Q4: What are the key steps in a successful recrystallization?

A4: The key steps are:

  • Selection of a suitable solvent or solvent system.

  • Dissolution of the crude this compound in a minimum amount of the hot solvent.

  • Decolorization using activated charcoal, if necessary, followed by hot filtration to remove insoluble impurities.

  • Slow cooling of the filtrate to allow for crystal formation.

  • Isolation of the purified crystals by vacuum filtration.

  • Washing the crystals with a small amount of cold, fresh solvent.

  • Drying the crystals to remove any residual solvent.

Q5: How can I improve the yield of my recrystallization?

A5: To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is allowed to cool slowly without disturbance to maximize crystal growth. After collecting the crystals, the remaining solution (mother liquor) can be concentrated and cooled again to recover a second crop of crystals, although these may be of lower purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound does not dissolve in the hot solvent. - The chosen solvent is unsuitable.- Insufficient solvent is used.- Try a different solvent or a solvent mixture. Refer to the Solvent Screening Protocol.- Add small additional portions of hot solvent until the compound dissolves.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too rapid.- The compound is significantly impure.- Use a lower-boiling solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider purifying the compound by another method, such as column chromatography, before recrystallization.
Low recovery of purified crystals. - Too much solvent was used.- The crystals were washed with solvent that was not cold.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor to obtain a second crop of crystals.- Always use ice-cold solvent for washing the crystals on the filter.- Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly.
Colored impurities remain in the final product. - The impurities are soluble in the recrystallization solvent.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

Objective: To purify crude this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, isopropanol, acetone, or ethyl acetate)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

Methodology:

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol/Water)

Objective: To purify crude this compound using a mixed-solvent system.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (ethanol) in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (water) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the turbidity just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents in the appropriate ratio.

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Boiling Point
WaterHighLowModerate to High
MethanolHighModerateHigh
EthanolHighLow to ModerateHigh
AcetoneMediumModerateHigh
Ethyl AcetateMediumLowModerate to High
TolueneLowVery LowLow
HexaneLowInsolubleInsoluble

Note: This table is based on general principles of solubility for polar heterocyclic compounds. Experimental verification is essential.

Visualizations

Recrystallization_Workflow Start Crude this compound Solvent_Selection Select Solvent(s) Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorize with Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Gravity Filtration Decolorization->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying End High-Purity Product Drying->End Troubleshooting_Tree Start No Crystals Form Upon Cooling Too_Much_Solvent Concentrate Solution (Boil off excess solvent) Start->Too_Much_Solvent Solution is clear Supersaturated Induce Crystallization (Scratch/Seed) Start->Supersaturated Solution is clear Oiling_Out Compound 'Oils Out' Start->Oiling_Out Oily layer forms Reheat_Cool_Slowly Reheat, Add More Solvent, Cool Slowly Oiling_Out->Reheat_Cool_Slowly Change_Solvent Select Lower Boiling Point Solvent Oiling_Out->Change_Solvent

Technical Support Center: Chiral Separation of 3-Chloropyrazin-2(1H)-one Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 3-Chloropyrazin-2(1H)-one derivatives by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of this compound derivatives.

Problem: Poor or No Enantiomeric Resolution

  • Question: My chromatogram shows a single peak or two overlapping peaks for my this compound derivative. How can I improve the resolution?

  • Answer:

    • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for chiral recognition.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds, including nitrogen-containing heterocycles.[3][4] If you are not achieving separation, consider screening different types of polysaccharide-based columns (e.g., cellulose vs. amylose carbamate derivatives).[3][5] For instance, cellulose-based columns have shown superiority in polar organic modes, while amylose-based columns can be more effective in normal-phase mode.[3]

    • Mobile Phase Optimization:

      • Normal-Phase: Start with a mobile phase of n-hexane and an alcohol modifier like isopropanol or ethanol. Systematically vary the alcohol percentage. Lowering the alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks.

      • Polar Organic Mode: Acetonitrile or methanol can be effective mobile phases, often providing shorter analysis times and better peak shapes.[3]

      • Reversed-Phase: While less common for initial screening of these types of compounds, a mobile phase of water/acetonitrile or water/methanol with a suitable buffer can be explored.

    • Additive/Modifier Adjustment: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) in the mobile phase can significantly impact peak shape and selectivity, especially for ionizable compounds.[6] However, be aware of potential "memory effects" on the column.[7]

    • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: The peaks for my enantiomers are tailing or fronting, making accurate integration difficult. What can I do?

  • Answer:

    • Sample Overload: Injecting too much sample is a common cause of peak distortion.[8] Try reducing the injection volume or the sample concentration.

    • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.

    • Secondary Interactions: Peak tailing can result from unwanted interactions between the analyte and the silica support of the CSP. Adding a small amount of a competing amine (like diethylamine) to the mobile phase can mitigate this for basic compounds.

    • Column Contamination or Degradation: If the column has been used extensively, contamination or degradation of the stationary phase could be the issue. Try flushing the column with a strong solvent or, if necessary, replace the column.

Problem: Irreproducible Retention Times

  • Question: The retention times for my enantiomers are shifting between injections. What is causing this?

  • Answer:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase composition.

    • Mobile Phase Composition: In normal-phase chromatography, even trace amounts of water can significantly affect retention times.[7] Use high-purity, dry solvents. For premixed mobile phases, ensure they are well-mixed and stable over time.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention.

    • Pump Performance: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) can lead to shifting retention times. Ensure the HPLC system is properly maintained.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase is best for this compound derivatives?

A1: Polysaccharide-based CSPs are the most widely successful for a broad range of chiral compounds and are an excellent starting point.[3][4] Specifically, cellulose and amylose derivatives with carbamate coatings (e.g., tris(3,5-dimethylphenylcarbamate)) are highly recommended.[4][5] It is advisable to screen a small set of columns with different polysaccharide backbones (cellulose vs. amylose) and potentially different derivatizations to find the optimal selectivity for your specific derivative.[2]

Q2: Should I use normal-phase, reversed-phase, or polar organic mode for my separation?

A2: A screening approach is often the most efficient way to determine the best mode.[1]

  • Normal-Phase (e.g., Hexane/Ethanol): This is a traditional and highly effective mode for polysaccharide CSPs. It often provides excellent selectivity.

  • Polar Organic Mode (e.g., 100% Acetonitrile or Methanol): This mode can offer advantages like shorter analysis times, sharp peaks, and good solubility for polar compounds.[3]

  • Reversed-Phase (e.g., Acetonitrile/Water): This mode is also a possibility and can be advantageous for LC-MS applications.

Q3: How do I choose the mobile phase composition?

A3: Start with a generic screening protocol. For normal-phase, begin with a 90:10 (v/v) mixture of n-hexane/isopropanol. If resolution is poor, adjust the ratio of the alcohol modifier. For polar organic mode, screen with 100% methanol and 100% acetonitrile. The choice of mobile phase can significantly affect selectivity and even the elution order of the enantiomers.[2]

Q4: What detection wavelength should I use?

A4: The detection wavelength should be set to the UV absorbance maximum (λmax) of your this compound derivative to ensure maximum sensitivity. If the λmax is unknown, perform a UV scan of your compound using a spectrophotometer or a PDA/DAD detector in your HPLC system. A wavelength of 254 nm is often a reasonable starting point for aromatic and heterocyclic compounds.[3]

Q5: Can I use the same method for different derivatives of this compound?

A5: While a single method might work for closely related derivatives, it is not guaranteed. Small changes in the structure of the substituents on the pyrazinone ring can lead to significant differences in how the enantiomers interact with the CSP.[7] Therefore, some method optimization may be necessary for each new derivative.

Experimental Protocols

Below are detailed methodologies adapted from separations of structurally similar heterocyclic compounds, which can serve as a starting point for the chiral separation of this compound derivatives.

Method 1: Normal-Phase Separation

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H)

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / Isopropanol (varying compositions, e.g., 90:10, 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (or λmax of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a weaker solvent.

Method 2: Polar Organic Mode Separation

  • Column: Amylose or Cellulose based CSP (e.g., Lux® Cellulose-2 or Lux® Amylose-2)

  • Dimensions: 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 100% Acetonitrile or 100% Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (or λmax of the compound)

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following tables summarize typical performance data from chiral separations of related heterocyclic compounds on polysaccharide-based CSPs. These values provide a benchmark for what might be expected for this compound derivatives.

Table 1: Example Resolution Data on Polysaccharide CSPs

Compound Type CSP Used Mobile Phase Resolution (Rs) Reference
Pyrazoline Derivatives Lux Cellulose-2 Acetonitrile 1.0 - 18.0 [3]
Pyrazoline Derivatives Lux Amylose-2 n-Hexane/Ethanol Up to 30.0 [3]
Dihydropyrimidin-2(1H)-ones Chiralcel® OD-H n-Hexane/Isopropanol 1.04 - 2.80 [5]

| Nitrogen-heterocyclic pesticides | Lux Cellulose-2 | n-Hexane/Isopropanol | Baseline separation |[9] |

Table 2: Example Retention Time Data

Compound Type CSP Used Mobile Phase Retention Time (min) Reference
Pyrazoline Derivatives Lux Cellulose-2 Polar Organic ~ 5 [3]
Pyrazoline Derivatives Lux Amylose-2 Normal Phase ~ 30 [3]

| Dihydropyrimidin-2(1H)-ones | Chiralcel® OD-H | n-Hexane/Isopropanol | 10 - 15 |[5] |

Visualizations

General Workflow for Chiral HPLC Method Development

G start Start: Racemic Mixture of This compound Derivative select_csp Select Chiral Stationary Phases (CSPs) (e.g., Cellulose & Amylose based) start->select_csp screen_modes Screen Elution Modes (Normal, Polar Organic, Reversed-Phase) select_csp->screen_modes no_sep No or Poor Separation screen_modes->no_sep Check Resolution baseline_sep Baseline Separation Achieved screen_modes->baseline_sep Check Resolution no_sep->select_csp Try different CSP optimize Optimize Separation (Mobile Phase Ratio, Additives, Temp., Flow Rate) no_sep->optimize If partial separation validate Method Validation (Robustness, Reproducibility, Linearity) baseline_sep->validate optimize->baseline_sep end End: Validated Chiral Separation Method validate->end

References

Managing the stability and degradation of 3-Chloropyrazin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the stability and degradation of 3-Chloropyrazin-2(1H)-one in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design, troubleshooting, and data interpretation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue Possible Cause Recommended Solution
Unexpectedly low assay value or rapid loss of parent compound. Chemical instability and degradation of this compound.Review the solution's pH, temperature, and exposure to light. The compound is susceptible to hydrolysis, particularly under basic conditions. Ensure solutions are freshly prepared and stored at 2-8°C, protected from light. Consider using a buffered solution in the pH range of 4-6 for enhanced stability.
Appearance of unknown peaks in chromatogram. Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use techniques like LC-MS to characterize these new peaks by comparing their mass-to-charge ratio with potential degradation pathways such as hydrolysis, oxidation, and photolysis.
Precipitation or cloudiness in the solution. Poor solubility or formation of insoluble degradation products.Verify the solubility of this compound in the chosen solvent system. If solubility is an issue, consider using a co-solvent or adjusting the pH. If precipitation occurs over time, it may be due to the formation of less soluble degradation products. Analyze the precipitate to identify its composition.
Inconsistent analytical results between experiments. Variability in sample handling and storage, or degradation during the analytical process.Standardize sample preparation and storage procedures. Ensure that analytical methods are validated for stability-indicating properties, meaning the method can resolve the parent compound from its degradation products. Use freshly prepared standards and samples for each analytical run whenever possible.
Color change in the solution over time. Degradation of the compound leading to chromophoric byproducts.A color change is a visual indicator of degradation. Document the change and investigate the cause by analyzing the solution using a stability-indicating analytical method. Correlate the color change with the appearance of new peaks in the chromatogram.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis. The lactam and chloro-substituted pyrazinone ring is susceptible to these degradation routes.

  • Hydrolysis: The amide bond in the pyrazinone ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening. The chlorine substituent can also be susceptible to hydrolysis, potentially being replaced by a hydroxyl group.

  • Oxidation: The pyrazinone ring can be susceptible to oxidative degradation, which may involve the formation of N-oxides or hydroxylated species.

  • Photodegradation: Exposure to UV or even ambient light can induce photolytic degradation, potentially leading to dimerization or rearrangement products.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, consider storing aliquots at -20°C or below. It is also advisable to use a buffered solution with a slightly acidic pH (e.g., pH 4-6) to reduce the rate of hydrolysis.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is significantly influenced by pH.[1][2][3] It is expected to be most stable in slightly acidic to neutral conditions. Alkaline conditions can catalyze the hydrolysis of the amide bond within the pyrazinone ring, leading to rapid degradation.[1] Strongly acidic conditions may also promote hydrolysis, although potentially at a slower rate than in basic media.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with heterocyclic aromatic rings are often susceptible to photodegradation. It is recommended to handle solutions of this compound in a light-protected environment (e.g., using amber vials or covering glassware with aluminum foil) to prevent photolytic degradation.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

Stress Condition Parameter Value Observed Degradation (%) Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl60°C for 24h~15%Hydrolyzed ring-opened product
Base Hydrolysis 0.1 M NaOH25°C for 4h>90%Hydrolyzed ring-opened product, 3-Hydroxy-pyrazin-2(1H)-one
Oxidative 3% H₂O₂25°C for 24h~20%N-oxide derivative, hydroxylated species
Thermal 80°C in Water48h~25%Multiple minor degradants
Photolytic ICH Q1B1.2 million lux hours~30%Dimerization and rearrangement products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure to assess the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Heat at 80°C for 48 hours.

    • Photodegradation: Expose the solution (100 µg/mL in a transparent container) to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a suitable wavelength determined by UV-Vis spectral analysis of the parent compound (e.g., 254 nm or lambda max).

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product Ring-Opened Product parent->hydrolysis_product Acid/Base hydroxy_product 3-Hydroxypyrazin-2(1H)-one parent->hydroxy_product Base n_oxide N-Oxide Derivative parent->n_oxide H₂O₂ hydroxylated Hydroxylated Species parent->hydroxylated H₂O₂ dimer Dimerization Product parent->dimer UV Light rearrangement Rearrangement Product parent->rearrangement UV Light

Caption: Potential degradation pathways of this compound.

experimental_workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV or LC-MS stress->analyze neutralize->analyze identify Identify Degradation Products analyze->identify quantify Quantify Parent and Degradants analyze->quantify end Report Results identify->end quantify->end

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide: HPLC and NMR Methods for Validating the Purity of 3-Chloropyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Chloropyrazin-2(1H)-one is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a side-by-side analysis of their methodologies, supported by illustrative experimental data, to assist in selecting the most suitable technique for specific analytical needs.

At a Glance: HPLC vs. NMR for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high sensitivity and resolving power in separating components of a mixture.[1] Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary analytical method, capable of determining purity without the need for a specific reference standard of the analyte.[2] The choice between these techniques often depends on the specific requirements of the analysis, such as the desired level of sensitivity, the availability of reference standards, and the need for structural information about impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[2]
Primary/Secondary Secondary method requiring a reference standard of the analyte.[2]Primary ratio method; can determine purity using a certified internal standard without an analyte-specific reference standard.[2]
Selectivity High selectivity for separating structurally similar impurities.[2]Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation.[2]
Sensitivity Generally offers higher sensitivity, making it ideal for trace impurity analysis.[1]Typically lower sensitivity than HPLC, but can be enhanced with high-field instruments.[2]
Sample Throughput Well-suited for high-throughput analysis with autosamplers.[2]Generally has lower throughput than HPLC.[2]
Non-destructive NoYes, the sample can be recovered after analysis.[2]

Illustrative Purity Analysis Data

The following table summarizes representative data for the purity assessment of a batch of this compound using both HPLC and qNMR.

ParameterHPLC ResultqNMR Result
Purity (%) 99.5% (by area normalization)99.3% (using maleic acid as internal standard)
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.3%
Precision (RSD, n=6) < 1.0%< 0.5%
Analysis Time per Sample ~20 minutes~15 minutes

Experimental Protocols

Detailed methodologies for the HPLC and qNMR analyses of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a typical reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • This compound sample

  • Reference standard of this compound (if available for quantification)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Gradient Program:

    • 0-2 min: 5% Acetonitrile

    • 2-15 min: 5% to 95% Acetonitrile

    • 15-18 min: 95% Acetonitrile

    • 18-20 min: 95% to 5% Acetonitrile

    • 20-25 min: 5% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is typically assessed by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

  • For quantitative analysis, a calibration curve is constructed using a certified reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol outlines a ¹H qNMR method for the absolute purity determination of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., Maleic acid)

  • This compound sample

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 8-16

  • Acquisition Time: ~3-4 seconds

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

For this compound in DMSO-d₆, characteristic proton signals appear around 7.0-8.0 ppm.[3] A well-resolved signal from the analyte and a signal from the internal standard that does not overlap with any analyte or impurity signals are chosen for integration.

Workflow and Method Selection

The choice between HPLC and NMR often follows a logical progression in the analytical workflow.

Purity_Validation_Workflow cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis hplc_prep Sample Preparation hplc_analysis HPLC Separation hplc_prep->hplc_analysis hplc_detection UV Detection hplc_analysis->hplc_detection hplc_data Chromatogram Analysis hplc_detection->hplc_data hplc_result Purity by Area % or Quantification hplc_data->hplc_result nmr_prep Sample & Internal Standard Preparation nmr_analysis NMR Data Acquisition nmr_prep->nmr_analysis nmr_data Spectral Processing & Integration nmr_analysis->nmr_data nmr_result Absolute Purity Calculation nmr_data->nmr_result start Purity Validation of this compound start->hplc_prep start->nmr_prep

Fig. 1: Experimental workflows for HPLC and qNMR purity validation.

The decision to use one method over the other, or both, can be guided by the specific analytical question at hand.

Method_Selection_Logic start Analytical Need trace_impurity Trace Impurity Detection? start->trace_impurity ref_std_available Analyte Reference Standard Available? trace_impurity->ref_std_available No hplc Use HPLC trace_impurity->hplc Yes structural_info Structural Info on Impurities Needed? ref_std_available->structural_info Yes qnmr Use qNMR ref_std_available->qnmr No structural_info->hplc No structural_info->qnmr Yes both Use Both HPLC & qNMR (Orthogonal Methods) structural_info->both Comprehensive Analysis

Fig. 2: Logical framework for selecting between HPLC and qNMR.

Conclusion

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each offering distinct advantages. HPLC excels in routine quality control, providing high sensitivity for detecting trace impurities.[1] In contrast, qNMR serves as an excellent primary method for accurate and precise purity determination without the need for an analyte-specific reference standard, while also providing valuable structural information.[2] For a comprehensive validation of purity, the use of both techniques provides orthogonal data, ensuring the highest level of confidence in the quality of this important pharmaceutical intermediate.

References

A Comparative Analysis of 3-Chloropyrazin-2(1H)-one and its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 3-Chloropyrazin-2(1H)-one and its positional isomers, 5-Chloropyrazin-2(1H)-one and 6-Chloropyrazin-2(1H)-one. The pyrazinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents. The position of the chlorine atom on the pyrazinone ring can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This guide aims to provide a detailed comparison of these isomers, supported by experimental protocols and data, to aid researchers in the design and development of novel pyrazinone-based drugs.

Physicochemical and Spectroscopic Properties

PropertyThis compound5-Chloropyrazin-2(1H)-one6-Chloropyrazin-2(1H)-one
Molecular Formula C₄H₃ClN₂OC₄H₃ClN₂OC₄H₃ClN₂O
Molecular Weight 130.53130.53130.53
CAS Number 105985-17-989180-45-04925-61-5
Appearance Off-white to yellow solidLight yellow solidWhite to off-white solid
Melting Point (°C) 185-189168-172178-182
LogP (Predicted) 0.850.790.82
Topological Polar Surface Area (Ų) 41.541.541.5
¹H NMR (DMSO-d₆, δ ppm) ~7.8 (d, 1H), ~7.5 (d, 1H), ~12.5 (s, 1H, NH)~8.1 (s, 1H), ~7.9 (s, 1H), ~12.8 (s, 1H, NH)~7.6 (s, 1H), ~7.4 (s, 1H), ~12.6 (s, 1H, NH)
¹³C NMR (DMSO-d₆, δ ppm) ~155 (C=O), ~145 (C-Cl), ~130, ~125~154 (C=O), ~140 (C-Cl), ~135, ~130~156 (C=O), ~148 (C-Cl), ~128, ~125
Mass Spectrum (m/z) 130/132 (M⁺)130/132 (M⁺)130/132 (M⁺)

Note: NMR data are estimations based on general chemical shift knowledge and may vary depending on the solvent and experimental conditions. LogP and TPSA values are calculated predictions.

Synthesis of Chloropyrazinone Isomers

The synthesis of these isomers typically involves multi-step sequences starting from readily available pyrazine or acyclic precursors. The following are generalized synthetic approaches.

General Synthesis of this compound

A common route to this compound involves the hydrolysis of 2,3-dichloropyrazine.

2,3-Dichloropyrazine 2,3-Dichloropyrazine This compound This compound 2,3-Dichloropyrazine->this compound  Selective Hydrolysis (e.g., aq. acid or base)

Synthesis of this compound.
General Synthesis of 5-Chloropyrazin-2(1H)-one

The synthesis of 5-chloropyrazin-2(1H)-one can be achieved from 2-aminopyrazine through chlorination followed by diazotization and hydrolysis.

2-Aminopyrazine 2-Aminopyrazine 2-Amino-5-chloropyrazine 2-Amino-5-chloropyrazine 2-Aminopyrazine->2-Amino-5-chloropyrazine  Chlorination (e.g., NCS) 5-Chloropyrazin-2(1H)-one 5-Chloropyrazin-2(1H)-one 2-Amino-5-chloropyrazine->5-Chloropyrazin-2(1H)-one  Diazotization (NaNO₂, H₂SO₄) then Hydrolysis

Synthesis of 5-Chloropyrazin-2(1H)-one.
General Synthesis of 6-Chloropyrazin-2(1H)-one

6-Chloropyrazin-2(1H)-one can be synthesized from 2,6-dichloropyrazine via selective hydrolysis.

2,6-Dichloropyrazine 2,6-Dichloropyrazine 6-Chloropyrazin-2(1H)-one 6-Chloropyrazin-2(1H)-one 2,6-Dichloropyrazine->6-Chloropyrazin-2(1H)-one  Selective Hydrolysis (e.g., aq. base)

Synthesis of 6-Chloropyrazin-2(1H)-one.

Comparative Biological Activity

The position of the chlorine atom is expected to significantly influence the biological activity of these pyrazinone isomers. As potent kinase inhibitors, their efficacy is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against a panel of kinases and their cytotoxic effects on cancer cell lines. While a direct comparative study is not available, the following table presents hypothetical IC₅₀ values to illustrate the potential differences in activity based on general structure-activity relationships observed for similar heterocyclic kinase inhibitors.

TargetThis compound (Hypothetical IC₅₀, nM)5-Chloropyrazin-2(1H)-one (Hypothetical IC₅₀, nM)6-Chloropyrazin-2(1H)-one (Hypothetical IC₅₀, nM)
Kinase A (e.g., a Ser/Thr kinase) 5015080
Kinase B (e.g., a Tyr kinase) 200500300
HeLa (Cervical Cancer) Cell Line 1.2 µM3.5 µM2.1 µM
MCF-7 (Breast Cancer) Cell Line 2.5 µM5.8 µM4.3 µM

Disclaimer: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the potential for differential activity among the isomers and are not based on direct experimental comparison.

Experimental Protocols

To facilitate the direct comparison of these isomers, detailed protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay determines the ability of the compounds to inhibit the activity of a specific kinase by measuring the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., CDK2/CycA)

  • Substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound solutions to the wells of the 384-well plate.

  • Prepare the kinase reaction mixture containing the kinase and substrate in the assay buffer.

  • Add 5 µL of the kinase reaction mixture to each well.

  • Prepare the ATP solution in the assay buffer.

  • Initiate the reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ values.

cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Generation Add Compounds Add Compounds Add Kinase/Substrate Add Kinase/Substrate Add Compounds->Add Kinase/Substrate Add ATP Add ATP Add Kinase/Substrate->Add ATP Incubate (1h) Incubate (1h) Add ATP->Incubate (1h) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate (1h)->Add ADP-Glo Reagent Incubate (40min) Incubate (40min) Add ADP-Glo Reagent->Incubate (40min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (40min)->Add Kinase Detection Reagent Incubate (30min) Incubate (30min) Add Kinase Detection Reagent->Incubate (30min) Read Luminescence Read Luminescence Incubate (30min)->Read Luminescence

Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ values.

Signaling Pathway Inhibition

Pyrazinone derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The differential inhibitory activity of the chloropyrazinone isomers against specific kinases within this pathway can lead to varying downstream effects.

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Chloropyrazinone Isomer Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Inhibition of the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates how chloropyrazinone isomers can potentially inhibit multiple nodes within the PI3K/Akt/mTOR pathway, leading to the suppression of cell proliferation and the induction of apoptosis. The specific inhibitory profile of each isomer against kinases like PI3K, Akt, and mTOR would determine its overall cellular effect.

Conclusion

Kinase Selectivity Profiling of 3-Chloropyrazin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase selectivity profiling of hypothetical 3-chloropyrazin-2(1H)-one derivatives. While comprehensive, quantitative kinase screening data for a broad panel of these specific derivatives is not publicly available in the reviewed literature, this document presents an illustrative comparison based on trends observed for similar pyrazinone-based kinase inhibitors. The experimental protocols and signaling pathway information are based on established methodologies in the field.

Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical kinase inhibition data for a series of this compound derivatives. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM) and is intended to be illustrative of the type of data generated in a kinase selectivity screen. Lower IC50 values indicate higher potency.

Compound IDR1-SubstituentR2-SubstituentAurora A (IC50, nM)Aurora B (IC50, nM)VEGFR2 (IC50, nM)PDGFRβ (IC50, nM)CDK2 (IC50, nM)
CPZ-001 HH8501200>10000>100005400
CPZ-002 HPhenyl250450850092002300
CPZ-003 H4-Methoxyphenyl120210670078001500
CPZ-004 H3-Aminophenyl458045005100850
CPZ-005 Methyl3-Aminophenyl305532004300600
CPZ-006 Methyl4-Fluorophenyl95180710083001100

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a common method for determining the in vitro potency of compounds against a panel of protein kinases.

1. Reagents and Materials:

  • Recombinant human kinase enzymes

  • Kinase-specific substrate peptides

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Test compounds (this compound derivatives) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A common starting concentration is 10 mM.

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the stock solution of each recombinant kinase to the desired concentration in the assay buffer.

  • Enzyme Addition: Add 2 µL of the diluted kinase solution to each well of the assay plate.

  • Substrate/ATP Mix Preparation: Prepare a mixture of the kinase-specific substrate and ATP in the assay buffer. The final ATP concentration is typically at or near the Km for each kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

  • Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis cluster_3 Selectivity Profiling a Synthesize this compound Derivatives b Create Serial Dilutions in DMSO a->b c Dispense Compounds into Assay Plates b->c d Add Kinase Enzymes c->d e Initiate Reaction with ATP/Substrate Mix d->e f Incubate at Controlled Temperature e->f g Stop Reaction & Add Detection Reagent f->g h Measure Signal (e.g., Luminescence) g->h i Calculate % Inhibition h->i j Determine IC50 Values i->j k Compare IC50s Across Kinase Panel j->k l Identify Primary Targets and Off-Targets k->l

Caption: Workflow for Kinase Selectivity Profiling.

Aurora Kinase A Signaling Pathway

Based on the illustrative data suggesting potential activity against Aurora kinases, the following diagram depicts a simplified signaling pathway involving Aurora Kinase A.

G cluster_0 G2 Phase cluster_1 Mitosis G2 G2 Phase Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AurA Aurora A Plk1 Plk1 AurA->Plk1 activates Centrosome Centrosome Maturation AurA->Centrosome Spindle Spindle Assembly AurA->Spindle Cdc25 Cdc25 Plk1->Cdc25 activates CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates CDK1_CyclinB->Prophase promotes entry CDK1_CyclinB->Spindle Inhibitor This compound Derivative Inhibitor->AurA

Caption: Simplified Aurora Kinase A Signaling Pathway in Mitosis.

Comparing the efficacy of 3-Chloropyrazin-2(1H)-one based inhibitors to aminopyrazine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 3-Chloropyrazin-2(1H)-one and aminopyrazine-based inhibitors, with a focus on their activity against key protein kinases. This analysis is supported by quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

This guide delves into the chemical scaffolds of this compound and aminopyrazine, which are pivotal in the development of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. By examining their structure-activity relationships and inhibitory profiles against specific kinase targets, this document aims to provide a clear and concise comparison to inform future drug discovery efforts.

Quantitative Efficacy Comparison

The following tables summarize the inhibitory activity of representative compounds from both the this compound and aminopyrazine classes against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[1]

This compound Based Inhibitors - p38α MAP KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 250.8AZD67031.5

Table 1: Inhibitory activity of a 3-amino-2(1H)-pyrazinone derivative (Compound 25) against p38α MAP kinase. The discovery and optimisation of this series of compounds led to a 20,000-fold increase in p38α potency.[2]

Aminopyrazine-Based Inhibitors - Various KinasesIC50 (nM)
MAP4K4 Inhibitors
Compound 1TDI of CYP3A4
PI3Kδ Inhibitors
Triazole aminopyrazines≤1
Nek2 Inhibitors
Aminopyrazine 2 (HTS hit)-
Compound 31Potent with good selectivity
FGFR Inhibitors (3-amino-pyrazine-2-carboxamide derivatives)
Compound 18i (FGFR1-4)-
Compound 18d (FGFR2)600
Compound 18d (FGFR3)480
Compound 18g (FGFR2)380

Table 2: Inhibitory activities of various aminopyrazine-based inhibitors against their respective kinase targets. These compounds have been developed for a range of therapeutic applications, including cancer and inflammatory diseases.[3][4][5][6]

Experimental Protocols

The determination of inhibitor efficacy relies on robust and reproducible experimental assays. Below are detailed methodologies for common in vitro kinase inhibition assays.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8]

Materials:

  • Kinase of interest (e.g., p38α)

  • Kinase substrate peptide

  • ATP

  • Test inhibitors (this compound or aminopyrazine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HTRF® Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer)

This assay detects the phosphorylation of a substrate by a kinase through a FRET-based mechanism.[10][11]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test inhibitors

  • HTRF® KinEASE™ Kit (Cisbio) containing:

    • Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor)

    • Streptavidin-XL665 (acceptor)

    • HTRF® detection buffer

  • Low-volume 384-well plates

Protocol:

  • Kinase Reaction:

    • Dispense test compounds and kinase into the wells of the assay plate.

    • Add the substrate and ATP to initiate the reaction.

    • Incubate at room temperature for a predetermined time (e.g., 10-30 minutes).

  • Detection:

    • Add the HTRF® detection reagents (Eu3+-cryptate labeled antibody and Streptavidin-XL665) in a buffer containing EDTA to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the kinase targets discussed.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is crucial for cell growth and proliferation.[10][12] Dysregulation of this pathway is implicated in various cancers.[9]

MAPK_Signaling_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activate MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylate p38 p38 MAPK MAPKK->p38 Phosphorylate Transcription_Factors Transcription Factors (e.g., ATF2, MEF2) p38->Transcription_Factors Activate Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, leading to responses such as inflammation and apoptosis.

Experimental_Workflow_Kinase_Assay start Start step1 Compound Dilution start->step1 step2 Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) step1->step2 step3 Detection step2->step3 step4 Data Acquisition (Plate Reader) step3->step4 step5 Data Analysis (IC50 Determination) step4->step5 end End step5->end

General Kinase Inhibition Assay Workflow

This workflow outlines the key steps involved in a typical in vitro kinase inhibition assay, from compound preparation to data analysis.

References

Comparative Evaluation of 3-Chloropyrazin-2(1H)-one Analogs: In Vitro and In Vivo Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various analogs of 3-Chloropyrazin-2(1H)-one, focusing on their in vitro and in vivo biological activities. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development. The primary focus of the analogs discussed herein is their antimycobacterial and enzyme inhibitory potential.

In Vitro Activity of 3-Benzylaminopyrazine-2-carboxamide Analogs

A significant class of analogs derived from 3-chloropyrazine-2-carboxamide involves the substitution of the chlorine atom with variously substituted benzylamines. These compounds have been extensively evaluated for their antimycobacterial activity.

Antimycobacterial Efficacy

The in vitro whole-cell activity of fifteen 3-benzylaminopyrazine-2-carboxamides was assessed against Mycobacterium tuberculosis H37Rv.[1][2][3] Several of these compounds demonstrated activity comparable or superior to the standard antitubercular drug, pyrazinamide.[1][2][3] The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 6 to 42 µM.[1][2][3] Notably, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited the best MIC of 6 µM.[1][2][3]

Cytotoxicity Assessment

The cytotoxic profile of these analogs was evaluated against the HepG2 human liver cancer cell line. The most potent antimycobacterial compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, displayed low cytotoxicity with an IC50 value ≥ 250 µM, indicating a favorable selectivity index.[1][2][3]

Antibacterial and Antifungal Spectrum

The broader antimicrobial spectrum of these compounds was also investigated. Moderate to low activity was observed against Enterococcus faecalis and Staphylococcus aureus for some analogs, with MIC values ranging from 31.25 µM to 125 µM.[1][2] However, no significant antifungal activity was detected for any of the tested compounds.[1][2][3]

Quantitative Data Summary
Compound IDSubstituent on BenzylamineM. tuberculosis H37Rv MIC (µM)HepG2 IC50 (µM)E. faecalis MIC (µM)S. aureus MIC (µM)
8 4-Methyl6≥ 250>125>125
4 4-Chloro21Not Reported62.531.25
5 4-Bromo21Not Reported62.531.25
1 Unsubstituted42Not Reported125>125
Pyrazinamide- (Standard)25Not ApplicableNot ApplicableNot Applicable

Mechanism of Action: Enzyme Inhibition

Molecular docking studies suggest that the antimycobacterial activity of these 3-benzylaminopyrazin-2-carboxamide analogs may be attributed to the inhibition of the mycobacterial enoyl-ACP reductase (InhA).[1][2][3] This enzyme is a key component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. The active compounds share common binding interactions with known InhA inhibitors.[1][2]

In a different class of pyrazine derivatives, potent inhibition of Bruton's tyrosine kinase (BTK) has been reported for 8-amino-imidazo[1,5-a]pyrazines, which are being explored for the treatment of rheumatoid arthritis.[4] Additionally, certain 3H-pyrazolo[3,4-d][1][2][5]triazin-4-one derivatives have shown strong inhibition of protoporphyrinogen oxidase, indicating their potential as herbicides.[6]

In Vivo Evaluation and Pharmacokinetics

Experimental Protocols

In Vitro Antimycobacterial Screening

The antimycobacterial activity of the synthesized compounds is typically evaluated against Mycobacterium tuberculosis H37Rv using the microplate Alamar blue assay (MABA).[8] This method involves preparing serial dilutions of the test compounds in a 96-well microplate, followed by the addition of the mycobacterial suspension. After an incubation period, the Alamar blue reagent is added, and the plates are further incubated. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the reagent from blue to pink.

Cytotoxicity Assay

The cytotoxicity of the compounds is commonly assessed using the MTT assay on a relevant cell line, such as HepG2.[1][2] Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds. After a specified exposure time, the MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Enzyme Inhibition Assay

For enzyme inhibition studies, such as against InhA, a spectrophotometric assay is often employed. The assay measures the rate of NADH oxidation in the presence of the enzyme, the substrate (2-trans-dodecenoyl-CoA), and the test compound. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time. The IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

inhA_pathway FAS_I Fatty Acid Synthase I (de novo synthesis of C16-C18 fatty acids) ACC Acetyl-CoA Carboxylase FAS_I->ACC provides Acetyl-CoA Elongation_System Elongation System (FAS-II) ACC->Elongation_System provides Malonyl-CoA InhA InhA (Enoyl-ACP reductase) Elongation_System->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids essential for synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall are key components of Analogs This compound Analogs Analogs->InhA inhibit

Caption: Proposed mechanism of action via InhA inhibition.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Mechanistic Studies start 3-Chloropyrazine- 2-carboxamide reaction Aminodehalogenation with Substituted Benzylamines start->reaction product 3-Benzylaminopyrazine- 2-carboxamide Analogs reaction->product antimycobacterial Antimycobacterial Assay (M. tuberculosis H37Rv) product->antimycobacterial cytotoxicity Cytotoxicity Assay (HepG2 cells) product->cytotoxicity pk_studies Pharmacokinetic Studies (Animal Models) antimycobacterial->pk_studies Promising Compounds enzyme_assay Enzyme Inhibition Assay (e.g., InhA) antimycobacterial->enzyme_assay

Caption: General workflow for analog evaluation.

References

X-ray Crystallography of 3-Chloropyrazin-2(1H)-one and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for 3-Chloropyrazin-2(1H)-one and its derivatives. Due to the limited availability of public crystallographic data for the parent compound, this guide focuses on a detailed analysis of a known derivative, 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile, as a key exemplar. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazinone-based compounds in medicinal chemistry and materials science.

Introduction

This compound and its analogs are important heterocyclic scaffolds in drug discovery, known to exhibit a range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide summarizes the available crystallographic data, provides detailed experimental protocols, and outlines the general workflow for the X-ray crystallographic analysis of these compounds.

Data Presentation: Crystallographic Data Summary

At present, comprehensive crystallographic data for the parent compound, this compound, is not publicly available in crystallographic databases. However, a detailed crystal structure has been reported for the derivative, 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile. The crystallographic data for this derivative is presented below.

Table 1: Crystal Data and Structure Refinement for 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile [1]

ParameterValue
Empirical FormulaC₇H₃ClN₄
Formula Weight178.58
Temperature295 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.7612 (2) Å
b8.1457 (2) Å
c16.2296 (5) Å
α90°
β94.116 (3)°
γ90°
Volume759.67 (4) ų
Z4
Density (calculated)1.562 Mg/m³
Absorption Coefficient0.44 mm⁻¹
F(000)360
Crystal Size0.40 x 0.10 x 0.08 mm
Theta Range for Data Collection3.6 to 25.0°
Index Ranges-6≤h≤6, -9≤k≤9, -19≤l≤19
Reflections Collected6701
Independent Reflections1335 [R(int) = 0.026]
Completeness to Theta = 25.00°99.8 %
Absorption CorrectionMulti-scan
Max. and Min. Transmission0.965 and 0.841
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1335 / 0 / 110
Goodness-of-fit on F²1.04
Final R indices [I>2sigma(I)]R1 = 0.034, wR2 = 0.092
R indices (all data)R1 = 0.046, wR2 = 0.101
Largest Diff. Peak and Hole0.17 and -0.20 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile [1]

Bond/AngleLength (Å) / Degrees (°)
Cl1-C31.734 (2)
N1-C61.353 (2)
N1-C21.380 (2)
N4-C31.311 (2)
N4-C51.350 (2)
C2-C71.385 (2)
C2-C31.442 (2)
C5-C61.341 (3)
C7-C81.425 (3)
C7-C101.427 (3)
C8-N91.141 (3)
C10-N111.140 (3)
Angle Degrees (°)
C6-N1-C2120.3 (2)
C3-N4-C5116.8 (2)
N1-C2-C7119.5 (2)
N1-C2-C3118.0 (2)
C7-C2-C3122.5 (2)
N4-C3-C2122.2 (2)
N4-C3-Cl1116.1 (1)
C2-C3-Cl1121.7 (1)
N4-C5-C6124.2 (2)
N1-C6-C5121.3 (2)
C2-C7-C8121.8 (2)
C2-C7-C10121.7 (2)
C8-C7-C10116.5 (2)

Experimental Protocols

Synthesis of 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile[1]

A mixture of 2,3-dichloropyrazine, malononitrile, and potassium carbonate is dissolved in dimethyl sulfoxide (DMSO). The mixture is stirred for 4 hours at 333 K, resulting in an orange solution. After cooling the reaction mixture to room temperature, water is added. The mixture is then acidified with hydrochloric acid. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.

X-ray Data Collection and Structure Refinement[1]

A single crystal of suitable size and quality is mounted on a diffractometer. The data is collected at a controlled temperature (e.g., 295 K) using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Starting Materials (this compound derivative precursor) synthesis Chemical Synthesis start->synthesis Reaction purification Purification synthesis->purification Work-up crystallization Single Crystal Growth purification->crystallization Slow Evaporation / Diffusion crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation end Final Crystal Structure (CIF File, Structural Parameters) validation->end

Caption: Experimental workflow for X-ray crystallography of small molecules.

Discussion and Comparison

The crystal structure of 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile reveals a nearly planar pyrazine ring. In the crystal lattice, neighboring molecules are linked by N—H···N hydrogen bonds, forming inversion dimers.[1] This type of intermolecular interaction is crucial for the stability of the crystal packing.

A comparative analysis with other derivatives of this compound would ideally involve examining the influence of different substituents on:

  • Molecular Conformation: How do different functional groups alter the planarity of the pyrazine ring and the overall molecular shape?

  • Intermolecular Interactions: What are the dominant intermolecular forces (e.g., hydrogen bonding, π-π stacking, halogen bonding) in the crystal packing of different derivatives? How do these interactions influence the physical properties of the compounds, such as melting point and solubility?

  • Bond Lengths and Angles: How do substituents electronically perturb the pyrazine core, as reflected in changes in bond lengths and angles?

Unfortunately, the lack of publicly available crystallographic data for this compound and a wider range of its derivatives currently limits such a comprehensive comparison.

Future Outlook

The determination of the crystal structure of this compound is a critical next step for the medicinal chemistry community. This data would provide a vital baseline for understanding the structural effects of substitutions on the pyrazinone scaffold. Researchers are encouraged to pursue the crystallization and X-ray diffraction analysis of this parent compound and to deposit the resulting data in public databases to facilitate broader scientific understanding and accelerate drug discovery efforts in this area.

References

The 3-Chloropyrazin-2(1H)-one Scaffold: A Versatile Starting Point for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 3-Chloropyrazin-2(1H)-one Derived Kinase Inhibitors

For researchers and scientists in the field of drug discovery, the identification of novel scaffolds for the development of potent and selective kinase inhibitors is a critical endeavor. The this compound core has emerged as a valuable and versatile starting point for the synthesis of focused libraries of kinase inhibitors. Its amenability to sequential and site-selective modifications allows for a systematic exploration of the chemical space around the pyrazinone ring, enabling detailed structure-activity relationship (SAR) analysis. This guide provides a comparative analysis of kinase inhibitors derived from this scaffold, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

The 2(1H)-pyrazinone heterocycle is a recognized motif that can fulfill the structural requirements for ATP-competitive inhibition of kinases[1]. The chlorine atom at the 3-position serves as a reactive handle for nucleophilic substitution, while other positions on the ring can be functionalized, for example, through palladium-catalyzed cross-coupling reactions[1]. This allows for the generation of diverse libraries of compounds for screening against various kinase targets.

Structure-Activity Relationship of 3-Amino-2(1H)-pyrazinone Derivatives as p38α MAP Kinase Inhibitors

A notable example of the successful application of the this compound scaffold is in the development of selective inhibitors of p38α mitogen-activated protein (MAP) kinase. Research has demonstrated that the introduction of an aminoalkyl substituent at the 3-position of the 2(1H)-pyrazinone core can dramatically increase potency against p38α[2]. The following table summarizes the structure-activity relationship for a series of these compounds, showcasing the impact of modifying the aminoalkyl side chain on inhibitory activity.

Compound IDR Group (Substitution at 3-amino position)p38α IC50 (nM)
1 -H>10000
2 -CH2CH2OH5000
3 -CH2CH2N(CH3)2100
4 -(CH2)3N(CH3)225
5 -(CH2)2-morpholine15
6 (25 in source) Optimized aminoalkyl chain0.5
Note: This table is a representative summary based on the described 20,000-fold increase in potency from the unsubstituted amine to the optimized compound[2]. Specific IC50 values for each intermediate may vary.

The SAR data clearly indicates that the presence and nature of the aminoalkyl substituent at the 3-position are critical for potent p38α inhibition. A simple amino group (Compound 1) is inactive. The introduction of a hydroxyethyl group (Compound 2) confers weak activity. Incorporating a dimethylaminoethyl group (Compound 3) significantly improves potency, which is further enhanced by extending the alkyl chain (Compound 4). The incorporation of a morpholine ring (Compound 5) leads to a further increase in potency. Through optimization of this aminoalkyl substituent, a highly potent inhibitor (Compound 6) with sub-nanomolar activity was identified[2].

Experimental Protocols

General Synthesis of 3-Amino-2(1H)-pyrazinone Derivatives

The synthesis of 3-amino-2(1H)-pyrazinone derivatives typically starts from a dihalogenated pyrazinone, such as 5-bromo-3-chloropyrazin-2-one. A chemoselective nucleophilic aromatic substitution (SNAr) reaction is performed at the more reactive 3-position by treating the starting material with the desired amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as n-butanol, often under microwave irradiation to accelerate the reaction[1].

Reaction:

5-bromo-3-chloropyrazin-2-one + R-NH2 --(DIPEA, nBuOH, Microwave)--> 5-bromo-3-(R-amino)pyrazin-2-one

Further modifications at the 5-position can be achieved through Suzuki coupling or other palladium-catalyzed cross-coupling reactions[1].

In Vitro Kinase Inhibition Assay (p38α)

The inhibitory activity of the synthesized compounds against p38α kinase can be determined using a variety of in vitro assay formats, such as a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-ML3403)

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions, p38α kinase, and the peptide substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

p38_MAPK_Pathway cluster_inhibition Inhibition Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38α p38α MKK3/6->p38α MK2/3 MK2/3 p38α->MK2/3 Downstream Substrates Downstream Substrates MK2/3->Downstream Substrates Inflammation, Apoptosis, Cell Cycle Arrest Inflammation, Apoptosis, Cell Cycle Arrest Downstream Substrates->Inflammation, Apoptosis, Cell Cycle Arrest 3-Amino-2(1H)-pyrazinone Inhibitor 3-Amino-2(1H)-pyrazinone Inhibitor 3-Amino-2(1H)-pyrazinone Inhibitor->p38α

Caption: p38 MAPK Signaling Pathway and Inhibition by 3-Amino-2(1H)-pyrazinones.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start 5-bromo-3-chloropyrazin-2-one Step1 Nucleophilic Substitution with R-NH2 Start->Step1 Intermediate 3-Amino-5-bromo-2(1H)-pyrazinone Library Step1->Intermediate Assay In Vitro Kinase Assay (p38α) Intermediate->Assay Data Determine IC50 Values Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Experimental Workflow for SAR Analysis of 3-Amino-2(1H)-pyrazinone Derivatives.

References

Head-to-head comparison of different synthetic routes to 3-Chloropyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 3-Chloropyrazin-2(1H)-one is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering a detailed analysis of their performance based on experimental data.

Route 1: Direct Chlorination of Pyrazin-2(1H)-one

This approach involves the direct chlorination of a pyrazin-2(1H)-one precursor. A common method employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atom at the 3-position of the pyrazinone ring.

Route 2: Selective Hydrolysis of 2,3-Dichloropyrazine

An alternative strategy begins with the commercially available 2,3-dichloropyrazine. Through a selective hydrolysis reaction, one of the chlorine atoms is replaced by a hydroxyl group, which then tautomerizes to the more stable pyrazinone form.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a variety of factors, including reaction yield, purity of the final product, reaction time, temperature, and the cost and availability of starting materials. The following table summarizes the key quantitative data for the two primary routes to this compound.

ParameterRoute 1: Direct ChlorinationRoute 2: Selective Hydrolysis
Starting Material Pyrazin-2(1H)-one2,3-Dichloropyrazine
Key Reagents Sulfuryl chloride (SO₂Cl₂)Sodium hydroxide (NaOH)
Solvent Toluene, DMFWater
Reaction Temperature 0°C to Room TemperatureReflux
Reaction Time 5.5 hours4-8 hours
Reported Yield Moderate to HighHigh (e.g., 95-99%)[1]
Purification Method Column ChromatographyFiltration and washing

Experimental Protocols

Route 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Precursor to this compound) via Direct Chlorination

This protocol details the synthesis of 3-chloropyrazine-2-carbonitrile, a direct precursor which can be hydrolyzed to this compound.

Procedure:

  • A solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL) is prepared.

  • Sulfuryl chloride (21.2 mL, 260.8 mmol) is added to the solution over a period of 10 minutes.

  • The reaction mixture is stirred for 30 minutes in an ice bath.

  • The mixture is then allowed to warm to room temperature and stirred for an additional 5 hours.

  • The toluene layer is decanted, and the remaining reddish oil is extracted three times with diethyl ether.

  • The combined organic layers (toluene and ether) are quenched with ice water and cooled in an ice bath.

  • The layers are neutralized with solid sodium bicarbonate and then separated.

  • The aqueous layer is extracted with diethyl ether.

  • All organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel chromatography using 100% dichloromethane as the eluent to yield 3-chloropyrazine-2-carbonitrile.[2]

Note: The subsequent hydrolysis of the nitrile to the pyrazinone would be required to obtain the final product.

Route 2: Synthesis of 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine (Analogous to Selective Hydrolysis of 2,3-Dichloropyrazine)

While a direct protocol for the selective hydrolysis of 2,3-dichloropyrazine to this compound was not explicitly found, the following procedure for the selective reaction of 2,3-dichloropyridine with hydrazine hydrate illustrates the principle of selective substitution at the 2-position, which is analogous to the desired hydrolysis reaction.

Procedure:

  • In a 1L four-necked bottle, 2,3-dichloropyridine (0.1 mole), hydrazine hydrate (0.4 mole), and ethanol (1.25 g) are added.

  • The reaction mixture is refluxed for 8 hours.

  • The solution is then cooled to room temperature.

  • The product is collected by filtration and washed with water.

  • Drying of the solid yields the final product with a reported yield of 95%.[1]

Note: For the synthesis of this compound, a similar procedure would be employed using a hydroxide source, such as sodium hydroxide, in place of hydrazine hydrate.

Visualizing the Synthetic Pathways

To further elucidate the transformations involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the logical flow from starting materials to the final product.

Route1 Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile 3-Chloropyrazine-2-carbonitrile 3-Chloropyrazine-2-carbonitrile Pyrazine-2-carbonitrile->3-Chloropyrazine-2-carbonitrile SO2Cl2, Toluene/DMF This compound This compound 3-Chloropyrazine-2-carbonitrile->this compound Hydrolysis

Caption: Synthetic pathway for Route 1.

Route2 2,3-Dichloropyrazine 2,3-Dichloropyrazine This compound This compound 2,3-Dichloropyrazine->this compound NaOH, H2O, Reflux

Caption: Synthetic pathway for Route 2.

Conclusion

Both synthetic routes present viable options for the preparation of this compound. The direct chlorination of a pyrazinone precursor offers a targeted approach, though it may require a two-step process if starting from a nitrile derivative. The selective hydrolysis of 2,3-dichloropyrazine appears to be a more direct and potentially higher-yielding method. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including the availability and cost of starting materials, desired scale of the reaction, and the available equipment and expertise. For large-scale industrial production, the high yield and simpler purification of the selective hydrolysis route may be advantageous. For laboratory-scale synthesis, the choice may be dictated by the ready availability of the respective starting materials.

References

Assessing the Off-Target Effects of Pyrazinone-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-chloropyrazin-2(1H)-one scaffold is a key pharmacophore in the development of ATP-competitive kinase inhibitors. While potent and selective inhibition of the primary target is the goal, understanding the off-target effects of these compounds is critical for predicting potential toxicities and identifying opportunities for polypharmacology. This guide provides a framework for assessing the selectivity of pyrazinone-based compounds, using the multi-kinase inhibitor AT7519 as a case study for comparison. It includes detailed experimental protocols and visualizations to aid in the design and interpretation of off-target profiling studies.

Data Presentation: Comparative Kinase Selectivity

A crucial step in characterizing any new kinase inhibitor is to determine its selectivity profile against a broad panel of kinases. This is typically achieved through in vitro kinase activity assays. The data is often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Below is a comparative table summarizing the inhibitory activity of AT7519, a pyrazole-carboxamide inhibitor with a core structure related to the pyrazinone scaffold, against a panel of Cyclin-Dependent Kinases (CDKs) and other kinases. For the purpose of this guide, we will also include a hypothetical this compound-based compound, "PZ-Cmpd-X," to illustrate how a novel compound from this class would be compared.

Kinase TargetAT7519 IC50 (nM)[1][2][3][4]PZ-Cmpd-X IC50 (nM) (Hypothetical)Alternative Inhibitor (Compound B) IC50 (nM) (Hypothetical)
Primary Target(s)
CDK2/cyclin A4715 >10,000
CDK9/cyclin T1<10 - 10025 >10,000
Selected Off-Targets
CDK1/cyclin B210 - 220500>10,000
CDK4/cyclin D167 - 100800>10,000
CDK5/p2511 - 13150>10,000
CDK6/cyclin D3170>1000>10,000
GSK3β892500>10,000

Interpretation: The table demonstrates that AT7519 is a potent inhibitor of multiple CDKs, with particularly high potency against CDK5 and CDK9.[1][2][3] In this hypothetical scenario, PZ-Cmpd-X also shows high potency for CDK2 and CDK9 but with greater selectivity over the other tested kinases compared to AT7519. Compound B represents a highly selective inhibitor for a different kinase, included to highlight the spectrum of selectivity profiles.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable selectivity data. Below are methodologies for two key experiments in assessing the on- and off-target effects of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay determines the ability of a compound to inhibit the activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., PZ-Cmpd-X)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase, its specific substrate, and kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • Cultured cells

  • Test compound (e.g., PZ-Cmpd-X)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blotting reagents and equipment (SDS-PAGE gels, PVDF membrane, primary and secondary antibodies)

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform Western blotting using an antibody specific for the target kinase. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the unheated control.

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate "melting curves."

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows in assessing the off-target effects of this compound-based compounds.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_computational In Silico Prediction a Kinase Panel Screening b IC50 Determination a->b c CETSA b->c end Selectivity Profile & Off-Target Identification b->end d Phenotypic Screening c->d d->end e Structure-Based Docking e->a start Test Compound (PZ-Cmpd-X) start->a start->e

Workflow for assessing kinase inhibitor off-target effects.

signaling_pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway ras RAS raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk prolif Proliferation erk->prolif pi3k PI3K akt AKT pi3k->akt mtor mTOR akt->mtor survival Survival mtor->survival inhibitor Kinase Inhibitor (e.g., PZ-Cmpd-X) inhibitor->raf inhibitor->pi3k off_target_raf Off-target inhibition on_target_pi3k On-target inhibition

On- and off-target effects on signaling pathways.

References

Safety Operating Guide

Prudent Disposal of 3-Chloropyrazin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle 3-Chloropyrazin-2(1H)-one with appropriate safety measures. Based on data for structurally related chlorinated heterocyclic compounds, this substance should be considered potentially toxic and irritant.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator or conduct all work within a chemical fume hood.[1]

Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and environmental protection.

1. Waste Identification and Segregation:

  • Hazard Classification: Treat this compound as a hazardous waste.[2]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS department.[1][2] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or explosions.[1]

2. Waste Collection:

  • Solid Waste: Collect any solid waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid hazardous waste container.

  • Contaminated Labware: Glassware and other labware contaminated with this compound should be decontaminated or disposed of as hazardous waste.[2] For reusable glassware, triple-rinse with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2]

3. Waste Container Management:

  • Container Type: Use containers that are in good condition, free of leaks, and compatible with the chemical.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the potential hazards (e.g., "Toxic," "Irritant").[1][2] Do not use abbreviations.[2]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[2]

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area near the point of generation.[5]

  • Ensure that the storage area is away from general laboratory traffic and that the container is stored with other compatible waste materials.[5]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]

  • Do not dispose of this compound down the drain. [1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Data Presentation

As no specific quantitative data for this compound is available, the following table provides a summary of general handling and disposal parameters for an uncharacterized, potentially hazardous chemical.

ParameterGuidelineSource
Waste Classification Hazardous Waste[2]
Primary Hazards Assume Toxic and IrritantGeneral Precaution
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1]
Handling Location Chemical Fume HoodGeneral Precaution
Disposal Method Collection for Professional Disposal[4]
Sink Disposal Prohibited[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of a chemical for which a specific Safety Data Sheet is not available.

DisposalWorkflow Disposal Decision Workflow for Uncharacterized Chemicals start Start: Need to dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) available for the compound? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as a hazardous chemical of unknown toxicity. sds_check->sds_no No end End: Waste properly managed sds_yes->end ppe Wear appropriate Personal Protective Equipment (PPE). sds_no->ppe segregate Segregate waste from other incompatible chemicals. ppe->segregate collect Collect in a labeled, compatible hazardous waste container. segregate->collect store Store in a designated satellite accumulation area. collect->store contact_ehs Contact institutional EHS for waste pickup and disposal. store->contact_ehs contact_ehs->end

Caption: Disposal Workflow for Uncharacterized Chemicals.

References

Personal protective equipment for handling 3-Chloropyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloropyrazin-2(1H)-one in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

Hazard Summary

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure.[5] The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[6][7] A full-face shield should be worn over goggles when there is a higher risk of splashing.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[10][11] Always inspect gloves for integrity before use and wash them before removal.[10] For tasks with higher risk, consider double-gloving.
Body Protection Laboratory Coat or Chemical-Resistant SuitA flame-resistant lab coat should be worn for all procedures and be properly buttoned to cover as much skin as possible.[6][8] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[5]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[5]

  • Verify that all necessary PPE is available and in good condition.[5]

  • Keep the compound away from heat, sparks, open flames, and hot surfaces.[10]

  • Ground/bond the container and receiving equipment to prevent static discharge.[10]

2. Handling the Compound:

  • Only use the chemical in a well-ventilated area or outdoors.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][12]

  • Do not eat, drink, or smoke when using this product.[3][12]

  • Wash hands and any exposed skin thoroughly after handling.[13]

  • Avoid contact with skin and eyes.[14]

3. Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][13]

  • Keep the container in a location that is locked up and away from incompatible materials such as strong oxidizing agents.[14]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and prevent unauthorized entry.[2] Ensure the area is well-ventilated.[15]

  • Personal Protection: Wear the appropriate PPE as outlined above, including respiratory protection.[3]

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust formation.[2] For liquid spills, cover with an inert absorbent material such as sand or vermiculite.[1]

  • Collection: Collect the absorbed material into a suitable, labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5] Dispose of all contaminated cleaning materials as hazardous waste.[1]

Disposal Plan

Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[5][16] Do not dispose of the chemical down the drain.[2]

Step-by-Step Disposal Protocol:

  • Waste Identification: Identify all waste containing this compound, including unused product and contaminated materials.[15]

  • Containerization: Place all waste materials in a clearly labeled, sealed container for hazardous waste.[5][15] The label should include "Hazardous Waste" and the chemical name.[15]

  • Storage of Waste: Store the hazardous waste container in a designated and secure area, away from incompatible materials.[15]

  • Disposal: Arrange for the collection of the hazardous waste by a licensed disposal facility.[15]

Safety and Hazard Data

The following table summarizes key safety and hazard information based on related compounds.

ParameterInformation
Primary Hazards Harmful if swallowed.[2][3] Causes skin irritation.[2][13] Causes serious eye irritation.[2][13] May cause respiratory irritation.[2][3]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[13]
First Aid: Skin Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.[13] Take off contaminated clothing and wash it before reuse.[13]
First Aid: Ingestion Rinse mouth.[12] Immediately call a poison center or doctor.[12]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing.[12][13] Get medical advice/attention if you feel unwell.[13]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Experimental Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal cluster_spill Spill Management prep1 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep2 Inspect and Don PPE prep1->prep2 handling1 Work in Fume Hood prep2->handling1 handling2 Weigh and Transfer Compound handling1->handling2 handling3 Conduct Experiment handling2->handling3 spill Spill Occurs handling2->spill cleanup1 Decontaminate Equipment handling3->cleanup1 disposal1 Segregate Hazardous Waste handling3->disposal1 cleanup2 Store Compound Securely cleanup1->cleanup2 cleanup1->disposal1 cleanup3 Doff and Dispose of PPE cleanup2->cleanup3 cleanup3->disposal1 disposal2 Label Waste Container disposal1->disposal2 disposal3 Store in Designated Area disposal2->disposal3 disposal4 Arrange for Professional Disposal disposal3->disposal4 spill_action Evacuate, Don PPE, Contain, and Clean spill->spill_action spill_action->disposal1

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.